4-Bromo-1,2-oxathiolane 2,2-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromooxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFMEUQQADOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453844 | |
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189756-89-6 | |
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound belonging to the sultone class of organosulfur compounds, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physical and spectroscopic data. The role of the oxathiolane scaffold in nucleoside reverse transcriptase inhibitors (NRTIs) is also discussed, with a visualization of the relevant therapeutic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Chemical and Physical Properties
This compound is a five-membered cyclic sulfonic acid ester, also known as a γ-sultone. The presence of the bromine atom at the 4-position and the electron-withdrawing sulfonyl group significantly influences its reactivity, making it a potent alkylating agent and a valuable building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189756-89-6 | [2][3][4] |
| Molecular Formula | C₃H₅BrO₃S | [3][4] |
| Molecular Weight | 201.04 g/mol | [4] |
| Boiling Point | 364.7 °C at 760 mmHg | Safety Data Sheet |
| Flash Point | 174.4 °C | Safety Data Sheet |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Appearance | No data available |
Note: Some physical properties have not been extensively reported in the literature.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons and the proton at the bromine-bearing carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and sulfonyl groups.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the ring. The carbon atom bonded to bromine would be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of SO₂ and Br.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1][5]
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
This is a representative protocol based on general procedures for the bromination of sultones and may require optimization.
-
Dissolution: Dissolve 1,2-oxathiolane 2,2-dioxide in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate with UV light to initiate the reaction.
-
Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Experimental Protocols
The chemical behavior of this compound is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles. The two primary modes of reaction are nucleophilic substitution at the carbon bearing the bromine atom and ring-opening of the sultone.[1]
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles.
General Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 4-Azido-1,2-oxathiolane 2,2-dioxide
This is a representative protocol and may require optimization.
-
Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add sodium azide (NaN₃) to the solution. The amount of sodium azide should be in slight excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Ring-Opening Reactions
Strong nucleophiles can also attack the carbon atoms of the oxathiolane ring, leading to ring-opening. This reactivity provides access to a variety of functionalized sulfonic acids or their derivatives.
Experimental Protocol: Base-Catalyzed Ring Opening
This is a representative protocol and may require optimization.
-
Setup: Dissolve this compound in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or dioxane).
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: Stir the reaction mixture for a specified period, monitoring the consumption of the starting material by TLC.
-
Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.
-
Isolation: Extract the product with an appropriate organic solvent. The aqueous layer may contain the salt of the sulfonated product, which can be isolated by evaporation of the water. Further purification may be achieved by recrystallization or chromatography.
Application in Drug Development: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
The 1,2-oxathiolane ring is a key structural motif in several important antiviral drugs, including the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine and Emtricitabine. Although this compound is an intermediate, understanding the mechanism of the final drug product is crucial for drug development professionals.
NRTIs are a class of antiretroviral drugs used in the treatment of HIV infection. They act as chain terminators during the reverse transcription of the viral RNA genome into DNA.
Signaling Pathway: Mechanism of Action of NRTIs
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
The NRTI prodrug is taken up by the host cell and phosphorylated by cellular kinases to its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the NRTI lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a sultone ring, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, including representative experimental protocols. The relevance of the oxathiolane core in the development of antiviral therapeutics highlights the importance of understanding the chemistry of such building blocks. Further research into the physical properties and reaction scope of this compound is warranted to fully exploit its potential in the development of new pharmaceuticals and functional materials.
References
- 1. This compound | 189756-89-6 | Benchchem [benchchem.com]
- 2. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE | 189756-89-6 [chemicalbook.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 5. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS 189756-89-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-oxathiolane 2,2-dioxide, with CAS registry number 189756-89-6, is a heterocyclic compound belonging to the γ-sultone class. Sultones are cyclic esters of hydroxysulfonic acids, and the presence of a bromine atom and a strained five-membered ring makes this molecule a versatile building block in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbon bearing the bromine atom and the stability of the sultone ring, rendering it susceptible to nucleophilic attack. This reactivity profile has positioned this compound as a valuable intermediate for the synthesis of diverse heterocyclic systems, with potential applications in the development of novel therapeutics and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 189756-89-6 | [1][2] |
| Molecular Formula | C₃H₅BrO₃S | [2] |
| Molecular Weight | 201.04 g/mol | [1] |
| Synonyms | 1,2-Oxathiolane, 4-bromo-, 2,2-dioxide; 2-bromo-1,3-propane sultone; ZLD0040; 4-Bromo-2,2-dioxide-1,2-Oxathiolane | [2][3] |
| Boiling Point | 364.7°C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.996 g/cm³ (Predicted) | [4] |
| Flash Point | 174.4°C | [3] |
| Solubility | Primarily soluble in polar solvents like water and alcohols. Limited solubility in nonpolar solvents such as hexane or toluene. | [5] |
Synthesis
The synthesis of this compound is typically achieved through the bromination of its parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1][6]
Experimental Protocol: Synthesis of this compound
While a specific detailed protocol for this exact compound is not widely published, a general procedure based on the bromination of γ-sultones is as follows:
Materials:
-
1,2-oxathiolane 2,2-dioxide
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Lewis acid catalyst (e.g., Iron(III) chloride, FeCl₃) (optional)
-
Oxidizing agent
Procedure:
-
Dissolve 1,2-oxathiolane 2,2-dioxide in a suitable solvent such as dichloromethane in a reaction vessel.
-
Cool the solution to a low temperature.
-
Slowly add a solution of bromine in dichloromethane to the cooled reaction mixture. The addition of a Lewis acid catalyst like FeCl₃ can enhance the reaction rate and regioselectivity, directing the bromination to the 4-position.[6]
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.
-
Following the bromination, an oxidation step is carried out to yield the final product, this compound.[6]
-
The crude product is then purified using standard techniques such as crystallization or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for the best yield and purity.
Caption: General workflow for the synthesis of this compound.
Reactivity and Mechanism of Action
The chemical behavior of this compound is primarily dictated by the presence of the bromine atom, which makes the C4 position highly electrophilic and susceptible to nucleophilic attack. The most common reaction pathway is nucleophilic substitution (SN2) .[1]
In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine atom from the side opposite to the bromine. This "backside attack" leads to a concerted process where the bond between the carbon and the nucleophile is formed at the same time as the bond between the carbon and the bromine is broken. This results in an inversion of the stereochemical configuration at the C4 position.
Caption: General mechanism of nucleophilic substitution at the C4 position.
This reactivity makes this compound a valuable precursor for introducing the 1,2-oxathiolane 2,2-dioxide moiety into a wide range of molecules, enabling the synthesis of diverse heterocyclic compounds.[1]
Applications in Drug Development and Research
The sultone scaffold is recognized in medicinal chemistry and is present in various biologically active molecules.[1] Sultones have been investigated for a range of therapeutic activities, including as antiviral and anticancer agents.[1] The ability to functionalize the 4-position of the sultone ring via the bromo-derivative opens up avenues for the synthesis of new analogues with potentially enhanced biological properties.
While specific biological activities for this compound have not been extensively reported, the broader class of sultone derivatives has shown promise. For instance, some sultone-containing compounds have demonstrated inhibitory activity against viral replication. The mechanism of such antiviral action can vary, but may involve targeting viral enzymes or interfering with the viral life cycle.
In the context of cancer research, various sulfonamide and sulfone-containing compounds have been explored as potential anticancer agents. Their mechanisms can involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Potential applications stemming from the core compound's reactivity.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]
Conclusion
This compound is a reactive and versatile γ-sultone that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the facile nucleophilic displacement of the bromine atom, allowing for the introduction of the sultone moiety into a variety of molecular scaffolds. While specific biological data for this compound is limited, the broader class of sultones has shown potential in antiviral and anticancer research. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work.
References
- 1. This compound | 189756-89-6 | Benchchem [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. echemi.com [echemi.com]
- 4. 4-브로모-[1,2]옥사티올란2,2-디옥사이드 | 189756-89-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 7. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
Technical Guide: 4-Bromo-1,2-oxathiolane 2,2-dioxide - A Versatile Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides an in-depth overview of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a key synthetic building block. The document covers its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound belonging to the class of γ-sultones, which are cyclic esters of hydroxysulfonic acids.[1] Its structure incorporates a reactive bromine atom and a stable sultone ring, making it a bifunctional reagent of significant interest in organic synthesis. The parent compound, 1,2-oxathiolane 2,2-dioxide, is commonly known as 1,3-propane sultone.[1] The presence of the bromine atom at the 4-position provides a versatile handle for introducing a wide range of functionalities through nucleophilic substitution, while the sultone ring itself can undergo ring-opening reactions.
This combination of reactive sites makes this compound a valuable intermediate for constructing complex molecules, particularly sulfur-containing heterocycles. The 1,2-oxathiolane 2,2-dioxide core is considered a valuable pharmacophore, and the ability to functionalize it via the bromo-derivative opens avenues for synthesizing novel analogues with potential biological and therapeutic properties.
Chemical and Physical Properties
Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 201.04 g/mol | [2] |
| 201.03 g/mol | [3] | |
| Molecular Formula | C₃H₅BrO₃S | [2][3] |
| CAS Number | 189756-89-6 | [2][3] |
| Synonyms | 1,2-Oxathiolane, 4-bromo-, 2,2-dioxide; 4-bromo-gamma-butyrosultone | [3] |
Physical Properties of the Parent Compound: 1,2-Oxathiolane 2,2-dioxide (1,3-Propane sultone)
For reference, the physical properties of the parent compound, 1,3-propane sultone, are provided below. This data offers context for the physical state and characteristics that might be expected for its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 1120-71-4 | [4][5] |
| Molecular Weight | 122.14 g/mol | [4][5] |
| Molecular Formula | C₃H₆O₃S | [4][5] |
| Melting Point (Tfus) | 30.0 - 33.0 °C | [5] |
| Boiling Point (Tboil) | 180 °C (at 30 mmHg) | [5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the electrophilic substitution of the parent γ-sultone, 1,3-propane sultone.[1] This reaction typically involves bromination at the C-4 position. The efficiency of this process can be significantly improved by using a Lewis acid catalyst.[1]
General Reaction Scheme
General synthesis pathway for this compound.
Representative Experimental Protocol
While a detailed, peer-reviewed protocol for this specific synthesis is not widely published, the following representative procedure is compiled based on established methods for the bromination of 1,3-propane sultone and analogous bromination reactions.[1][6]
Objective: To synthesize this compound from 1,3-propane sultone.
Materials:
-
1,3-Propane sultone (1.0 eq)
-
Bromine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Iron(III) chloride (FeCl₃), anhydrous (0.1 eq, for catalyzed reaction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-propane sultone (1.0 eq) and anhydrous dichloromethane. For the catalyzed reaction, anhydrous FeCl₃ (0.1 eq) is added.[1]
-
Bromination: The solution is cooled to 0 °C in an ice bath. Bromine (1.1 eq) dissolved in a small amount of dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is cautiously quenched by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.
-
Extraction: The aqueous solution is transferred to a separatory funnel and extracted with dichloromethane (3 x volumes). The combined organic extracts are washed sequentially with water and brine.[6]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[6]
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[6]
Yields:
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from its bifunctional nature.
-
Nucleophilic Substitution: The carbon-bromine bond is the most reactive site. The bromine atom is a good leaving group and is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the introduction of diverse functional groups at the 4-position. This is the most common reaction pathway for this compound.
-
Ring-Opening Reactions: The sultone ring is stable but can be opened by strong nucleophiles. This reaction provides access to linear, functionalized sulfonic acids or their derivatives, which are themselves important intermediates in materials science and medicinal chemistry.
Key reactivity pathways of this compound.
Application in Drug Development: A Case Study Perspective
While this compound itself is not a therapeutic agent, its structural motifs are crucial in medicinal chemistry. The 1,2-oxathiolane ring is a key intermediate in the synthesis of important antiviral drugs, such as the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine and Emtricitabine.[1] The bromo-derivative serves as a versatile precursor for creating libraries of novel analogues for drug screening.
Exemplary Signaling Pathway: Mechanism of Lamivudine
To illustrate the therapeutic relevance of this chemical class, the mechanism of action for Lamivudine is presented. Lamivudine is a synthetic nucleoside analogue that requires intracellular activation to exert its antiviral effect against HIV and Hepatitis B.
The workflow involves:
-
Cellular Uptake: Lamivudine enters the host cell.
-
Intracellular Phosphorylation: It is sequentially phosphorylated by host cell kinases to its active triphosphate form (Lamivudine-TP).
-
Competitive Inhibition: Lamivudine-TP competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.
-
Chain Termination: Once incorporated by the viral reverse transcriptase (in HIV) or polymerase (in HBV), it terminates DNA chain elongation because it lacks the necessary 3'-hydroxyl group. This halts viral replication.
Mechanism of action for Lamivudine, an antiviral derived from oxathiolane chemistry.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its dual reactivity allows for the straightforward creation of a diverse range of functionalized molecules. For researchers in drug development, this compound serves as a powerful platform for generating novel compound libraries, particularly for targeting viral and cancerous diseases where nucleoside analogues have proven effective. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of new chemical entities.
References
- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 2. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]
- 5. 1,2-Oxathiolane, 2,2-dioxide (CAS 1120-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6). Due to the limited availability of experimentally derived spectra in public literature, this document primarily presents predicted and theoretical data, supplemented with established principles of spectroscopic analysis. This guide is intended to assist researchers in the identification, characterization, and utilization of this versatile reagent in organic synthesis.
Compound Overview
Chemical Structure:
Molecular Formula: C₃H₅BrO₃S Molecular Weight: 201.04 g/mol Synonyms: 4-bromo-gamma-propane sultone
This compound is a heterocyclic compound belonging to the class of γ-sultones. The presence of a bromine atom and a strained five-membered ring containing a sulfonate ester group makes it a highly reactive and valuable intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for its effective use.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are based on computational models and empirical data from similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (typical) Frequency: 400 MHz (typical)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (methine) | 4.8 - 5.2 | Multiplet | - |
| H-3 (methylene) | 3.8 - 4.2 | Multiplet | - |
| H-5 (methylene) | 3.5 - 3.9 | Multiplet | - |
Note: The proton at the C-4 position, bonded to the same carbon as the bromine atom, is expected to be the most downfield-shifted due to the deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the sulfonyl group (C-3 and C-5) are also shifted downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (typical) Frequency: 100 MHz (typical)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | 45 - 55 |
| C-3 | 55 - 65 |
| C-5 | 70 - 80 |
Note: The carbon atom bonded to the bromine (C-4) will have a chemical shift characteristic of bromoalkanes. The carbons adjacent to the electron-withdrawing sulfonyl group (C-3 and C-5) are shifted downfield.
IR (Infrared) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1340 - 1370 | Strong |
| S=O (symmetric stretch) | 1150 - 1180 | Strong |
| C-O-S (stretch) | 1000 - 1050 | Medium |
| C-H (stretch) | 2850 - 3000 | Medium |
| C-Br (stretch) | 500 - 600 | Medium-Strong |
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
| m/z | Interpretation |
| 200/202 | [M]⁺˙ (Molecular ion peak with characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |
| 121 | [M - Br]⁺ |
| 93 | [M - Br - CO]⁺ or [C₃H₅O₂S]⁺ |
| 64 | [SO₂]⁺˙ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent. Then, place the sample in the beam path and record the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce the sample directly for EI-MS.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary. The resulting ions are then guided into the mass analyzer and detected.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution, especially for bromine.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of the spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Physical Properties of 4-Halobutane-1,3-Sultones
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sultones
Sultones are cyclic esters of hydroxysulfonic acids. They are a class of organosulfur compounds that have gained significant interest in organic synthesis due to their versatile reactivity. The strained ring structure of some sultones makes them effective alkylating agents, capable of introducing sulfonate functionalities into various molecules. This property is particularly valuable in the development of pharmaceuticals, specialty polymers, and other advanced materials. The introduction of a halogen atom at the 4-position of a butane-1,3-sultone ring is anticipated to modulate the reactivity and physical properties of the parent compound, offering a tunable platform for chemical synthesis.
This technical guide provides a theoretical overview of the physical properties, proposed synthetic routes, and expected spectroscopic characteristics of 4-halobutane-1,3-sultones (where the halogen is fluorine, chlorine, bromine, or iodine).
Proposed General Synthetic Pathway
A plausible synthetic route to 4-halobutane-1,3-sultones involves the cyclization of the corresponding 4-halo-3-hydroxybutane-1-sulfonic acid. This precursor can be envisioned to be synthesized from a suitable starting material such as epichlorohydrin or a related 3-carbon synthon. A generalized proposed pathway is outlined below.
Caption: Proposed general synthetic pathway to 4-halobutane-1,3-sultones.
4-Chlorobutane-1,3-sultone
Proposed Synthesis
The synthesis of 4-chlorobutane-1,3-sultone can be proposed to start from 4-chloro-1,2-epoxybutane. Ring-opening with a sulfite source, followed by acidification and cyclization, would yield the target molecule.
Experimental Protocol (Proposed):
-
Synthesis of Sodium 4-chloro-3-hydroxybutane-1-sulfonate:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-1,2-epoxybutane (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium sulfite (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of 4-chloro-3-hydroxybutane-1-sulfonate.
-
-
Cyclization to 4-Chlorobutane-1,3-sultone:
-
To the aqueous solution from the previous step, slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-chloro-3-hydroxybutane-1-sulfonic acid.
-
Heat the crude product under vacuum to effect dehydration and cyclization to the desired sultone. The product can be purified by vacuum distillation.
-
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₅ClO₃S |
| Molecular Weight | 172.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Predicted to be higher than 1,4-butane sultone (153 °C at 19 hPa) due to increased molecular weight and polarity. |
| Melting Point | Likely a low-melting solid or a liquid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents. |
Expected Spectroscopic Characteristics
-
¹H NMR: Complex multiplets are expected for the protons on the sultone ring. The presence of the chlorine atom will influence the chemical shifts of adjacent protons, likely causing a downfield shift.
-
¹³C NMR: Four distinct signals are expected for the carbon atoms of the butane backbone. The carbon bearing the chlorine atom will be significantly deshielded.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonate group are expected around 1350 cm⁻¹ and 1180 cm⁻¹. A C-Cl stretching vibration would be observed in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a chlorine atom.
4-Bromobutane-1,3-sultone
Proposed Synthesis
The synthesis of 4-bromobutane-1,3-sultone would follow a similar pathway to the chloro-derivative, starting from 4-bromo-1,2-epoxybutane.
Experimental Protocol (Proposed):
The protocol would be analogous to that for 4-chlorobutane-1,3-sultone, with the substitution of 4-bromo-1,2-epoxybutane as the starting material.
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₅BrO₃S |
| Molecular Weight | 217.05 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Predicted to be higher than the chloro-derivative due to increased molecular weight. |
| Melting Point | Likely a low-melting solid. |
| Solubility | Expected to be soluble in polar organic solvents. |
Expected Spectroscopic Characteristics
-
¹H NMR: Similar to the chloro-derivative, with protons adjacent to the bromine atom showing a downfield shift.
-
¹³C NMR: Four distinct carbon signals. The carbon attached to the bromine will be deshielded, but likely to a lesser extent than the carbon attached to chlorine.
-
IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed with a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine atom.
4-Iodobutane-1,3-sultone
Proposed Synthesis
The synthesis of 4-iodobutane-1,3-sultone could be approached similarly, starting from 4-iodo-1,2-epoxybutane. Alternatively, a Finkelstein reaction on the 4-chloro- or 4-bromobutane-1,3-sultone could be a viable route.
Caption: Finkelstein reaction for the proposed synthesis of 4-iodobutane-1,3-sultone.
Experimental Protocol (Proposed - Finkelstein Reaction):
-
Dissolve 4-chlorobutane-1,3-sultone (1 equivalent) in dry acetone in a round-bottom flask.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The precipitation of sodium chloride indicates the progress of the reaction.
-
After completion, cool the mixture and filter off the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₅IO₃S |
| Molecular Weight | 264.05 g/mol |
| Appearance | Likely a pale yellow to brownish solid. |
| Boiling Point | Expected to be significantly higher than the bromo-derivative. |
| Melting Point | Expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents. |
Expected Spectroscopic Characteristics
-
¹H NMR: The protons adjacent to the iodine atom will be shifted downfield.
-
¹³C NMR: The carbon bearing the iodine atom will show a characteristic upfield shift compared to the chloro- and bromo-derivatives due to the heavy atom effect.
-
IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹.
-
Mass Spectrometry: A prominent molecular ion peak is expected. The fragmentation pattern would likely show the loss of an iodine atom.
4-Fluorobutane-1,3-sultone
Proposed Synthesis
The synthesis of 4-fluorobutane-1,3-sultone is expected to be more challenging due to the nature of fluorination reactions. A possible approach would involve the use of a fluorinating agent on a suitable precursor, such as 4-chloro- or 4-bromobutane-1,3-sultone, using a halide exchange reaction (e.g., with potassium fluoride in the presence of a phase-transfer catalyst).
Experimental Protocol (Proposed):
-
In a round-bottom flask, combine 4-bromobutane-1,3-sultone (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., acetonitrile or DMF).
-
Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by GC-MS or ¹⁹F NMR.
-
After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₅FO₃S |
| Molecular Weight | 152.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Predicted to be lower than the chloro-derivative due to the smaller size and lower polarizability of fluorine. |
| Melting Point | Likely a liquid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents. |
Expected Spectroscopic Characteristics
-
¹H NMR: The proton on the carbon bearing the fluorine atom, and the protons on the adjacent carbon, will show characteristic splitting due to coupling with the ¹⁹F nucleus.
-
¹³C NMR: The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The adjacent carbons will show smaller two- and three-bond C-F couplings.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.
-
IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹, and a C-F stretching band.
-
Mass Spectrometry: The molecular ion peak should be readily observable.
Summary
The 4-halobutane-1,3-sultones represent a class of potentially valuable synthetic intermediates. While direct experimental data on their physical properties and synthesis is scarce, this guide provides a theoretical framework based on the known chemistry of sultones and halogenated organic compounds. The proposed synthetic routes offer starting points for the preparation of these molecules, and the predicted physical and spectroscopic data can aid in their characterization. Further experimental investigation is required to validate these predictions and fully elucidate the properties and reactivity of this intriguing class of compounds.
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6). Due to the limited availability of specific stability data for this compound, this guide extrapolates information from the known chemistry of its parent compound, 1,2-oxathiolane 2,2-dioxide (propane sultone), and the general class of γ-sultones.
Chemical Structure and Properties
This compound is a cyclic sulfonate ester, also known as a γ-sultone. The five-membered ring structure imparts a degree of ring strain, which is a key determinant of its reactivity and stability. The presence of a bromine atom at the 4-position is expected to influence the molecule's electrophilicity and susceptibility to certain degradation pathways.
Summary of Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₃H₅BrO₃S | [1][2] |
| Molecular Weight | 201.04 g/mol | [1][2] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Boiling Point | 364.7°C at 760 mmHg | [1] |
| Flash Point | 174.4°C | [1] |
| Density | 1.996 g/cm³ | [3] |
Key Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, nucleophilic attack, and thermal stress. The primary degradation pathway involves the opening of the strained sultone ring.
-
Hydrolytic Stability: γ-Sultones are known to undergo hydrolysis, a reaction that is significantly accelerated in the presence of moisture and under basic conditions. The parent compound, propane sultone, reacts slowly with water to form a corrosive acid.[1] The hydrolysis of the five-membered ring is generally much faster than that of its acyclic analogs, a phenomenon attributed to the inherent ring strain.[4] For this compound, hydrolysis would result in the formation of a brominated hydroxy sulfonic acid.
-
Thermal Stability: While a specific decomposition temperature for this compound is not documented, it is known that heating propane sultone to decomposition can produce toxic fumes of sulfur oxides (SOx).[1] Thermal degradation of related polysulfones indicates that cleavage of sulfone moieties and elimination of SO₂ can occur at temperatures exceeding 400-450°C.[5] It is prudent to assume that the bromo-derivative may have a lower thermal stability and should be protected from high temperatures.
-
Photostability: No specific data on the photostability of this compound is available. However, as with many organic compounds, exposure to UV light could potentially lead to degradation. Photostability studies are recommended to ascertain its sensitivity to light.
-
Oxidative Stability: The sulfone group is generally stable towards oxidation. However, the overall molecule's stability in the presence of strong oxidizing agents should be experimentally determined. The parent compound is known to be incompatible with strong oxidizing agents.[1]
-
Reactivity with Nucleophiles: The sultone ring is susceptible to nucleophilic attack, which leads to ring-opening. This is a characteristic reaction of this class of compounds and is a primary pathway for its degradation in the presence of nucleophilic reagents.[4]
Logical Diagram of Stability Factors
References
Unveiling the Solubility Profile of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of heterocyclic compounds, is a versatile reagent in organic synthesis. Its unique structural features, combining a reactive bromine atom with a stable sulfonate ester ring, make it a valuable building block for the introduction of sulfonate-containing moieties into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the current understanding of the solubility profile of this compound, alongside relevant experimental protocols and a visualization of its synthesis.
Core Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₅BrO₃S | [1][2][3] |
| Molecular Weight | 201.04 g/mol | [1][2][3] |
| CAS Number | 189756-89-6 | [1][2][3] |
| Appearance | Not explicitly stated, but related sultones are often colorless liquids or solids. | |
| Boiling Point | 364.7°C at 760 mmHg | [3] |
| Flash Point | 174.4°C | [3] |
Solubility Profile
Qualitative Solubility Assessment:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) | Likely Soluble | The synthesis of this compound is reported to be carried out in dichloromethane, indicating good solubility in this solvent.[1] The polar sulfone group and the polar C-Br bond likely contribute to favorable interactions with such solvents. |
| Polar Protic Solvents (e.g., Water, Ethanol) | Sparingly Soluble to Insoluble | While the parent compound, 1,3-propane sultone, has a reported water solubility of 10% at 20°C, the presence of the larger, more hydrophobic bromine atom in this compound is expected to significantly decrease water solubility. Generally, the addition of a bromine atom to an organic molecule leads to a drop in aqueous solubility.[4] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely Sparingly Soluble | The presence of the polar sulfone and bromo groups would limit solubility in nonpolar solvents. |
Experimental Protocols
Synthesis of this compound
The primary method described for the synthesis of this compound is the electrophilic bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1]
Reaction:
1,2-Oxathiolane 2,2-dioxide + Br₂ → this compound
Detailed Methodology:
-
Dissolution: 1,2-Oxathiolane 2,2-dioxide is dissolved in a suitable organic solvent, with dichloromethane being a commonly used option.[1] The reaction is typically conducted at low temperatures to control the reactivity of bromine.
-
Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the solution of 1,2-oxathiolane 2,2-dioxide.
-
Catalysis (Optional): The efficiency and regioselectivity of the bromination can be enhanced by the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[1] The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and directing the substitution to the C-4 position of the sultone ring.
-
Oxidation (if necessary): The reaction mixture may be subjected to an oxidation step to yield the final product.[1]
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove any unreacted bromine and the catalyst. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.
Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the key components and steps in the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in publicly accessible literature, a qualitative understanding of its solubility can be derived from its chemical structure and the solvents employed in its synthesis. It is anticipated to be soluble in polar aprotic solvents like dichloromethane and sparingly soluble in water and nonpolar organic solvents. The provided synthesis protocol offers a foundational method for its preparation in a laboratory setting. Further experimental studies are warranted to definitively quantify the solubility of this important synthetic intermediate in a range of commonly used laboratory solvents. Such data would be invaluable for optimizing reaction conditions and purification procedures in its various applications.
References
- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 2. bromine [chemister.ru]
- 3. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 4. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-oxathiolane 2,2-dioxide is a bifunctional reagent with significant potential for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a γ-sultone, a stable cyclic sulfonate ester, and a bromine atom at the C-4 position. This arrangement offers two key reactive sites: the electrophilic carbon bearing the bromine, which is susceptible to nucleophilic substitution, and the sultone ring, which can be opened by nucleophiles. Furthermore, the bromine atom can be eliminated to form a reactive vinyl sultone intermediate, which can participate in cycloaddition reactions.
These application notes provide a guide to leveraging the reactivity of this compound for the synthesis of diverse heterocyclic scaffolds relevant to drug discovery and development. While direct literature precedent for this specific reagent in all the described transformations is limited, the protocols provided are based on established reactivity principles of sultones and alkyl halides.
Application Note 1: Synthesis of Saturated Six-Membered Heterocycles via Sequential Nucleophilic Substitution and Intramolecular Ring Opening
This approach utilizes dinucleophiles, such as diamines, amino alcohols, and aminothiols, to construct saturated six-membered heterocycles like piperazines, morpholines, and thiomorpholines. The reaction is proposed to proceed in a two-step sequence: an initial intermolecular S(_N)2 reaction at the C-4 position, displacing the bromide, followed by an intramolecular nucleophilic attack on the sultone ring, leading to ring opening and the formation of the heterocyclic core.
Logical Relationship: Synthesis of Saturated Heterocycles
Caption: Proposed pathway for saturated heterocycle synthesis.
Quantitative Data Summary
The following table outlines the potential dinucleophiles and their corresponding heterocyclic products. The reaction conditions are generalized and may require optimization for specific substrates.
| Dinucleophile (H-Nu-X-H) | Heterocyclic Product | Proposed Reaction Conditions |
| N-R-ethylenediamine | 4-R-Piperazine-2-ethanesulfonic acid | K₂CO₃, DMF, 80-100 °C |
| Ethanolamine | Morpholine-2-ethanesulfonic acid | NaH, THF, 60-80 °C |
| 2-Aminoethanethiol | Thiomorpholine-2-ethanesulfonic acid | Et₃N, CH₃CN, 70-90 °C |
Experimental Protocol: General Procedure for the Synthesis of a Piperazine Derivative
-
To a solution of N-substituted ethylenediamine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperazine derivative.
Application Note 2: Synthesis of Fused Bicyclic Heterocycles via [4+2] Cycloaddition (Diels-Alder Reaction)
This strategy involves the in situ generation of a vinyl sultone from this compound through base-induced elimination of hydrogen bromide. The resulting electron-deficient alkene can then undergo a Diels-Alder reaction with a suitable diene to furnish fused bicyclic sultones. These products can serve as versatile intermediates for further synthetic transformations.
Experimental Workflow: [4+2] Cycloaddition
Caption: Workflow for the synthesis of fused bicyclic sultones.
Quantitative Data Summary
This table presents potential dienes for the Diels-Alder reaction and the expected classes of products. Yields and stereoselectivity are highly dependent on the specific diene and reaction conditions.
| Diene | Heterocyclic Product Class | Proposed Reaction Conditions |
| Cyclopentadiene | Norbornene-fused sultone | DBU, Toluene, 110 °C |
| Isoprene | Methyl-cyclohexene-fused sultone | Et₃N, Xylene, 140 °C |
| Furan | Oxa-norbornene-fused sultone | DBU, Dioxane, 100 °C |
Experimental Protocol: General Procedure for the [4+2] Cycloaddition
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and the diene (1.5 mmol) in anhydrous toluene (10 mL).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 110 °C in a sealed tube or with a reflux condenser.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 18-36 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the fused bicyclic sultone.
Application Note 3: Synthesis of Five-Membered Heterocycles via [3+2] Cycloaddition
Similar to the [4+2] cycloaddition pathway, this method relies on the in situ formation of a vinyl sultone. This reactive intermediate can then undergo a 1,3-dipolar cycloaddition with various 1,3-dipoles, such as azides or nitrile oxides, to produce five-membered heterocyclic systems containing the sultone moiety.
Logical Relationship: [3+2] Cycloaddition Pathway
Caption: Pathway for five-membered heterocycle synthesis.
Quantitative Data Summary
The following table lists potential 1,3-dipoles and the resulting five-membered heterocyclic products.
| 1,3-Dipole | Heterocyclic Product Class | Proposed Reaction Conditions |
| Benzyl azide | Triazoline-fused sultone | DBU, Toluene, 110 °C |
| Benzonitrile oxide | Isoxazoline-fused sultone | Et₃N, THF, 65 °C |
| C,N-Diphenylnitrone | Isoxazolidine-fused sultone | DBU, CH₂Cl₂, 40 °C |
Experimental Protocol: General Procedure for the [3+2] Cycloaddition with an Azide
-
To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in anhydrous toluene (15 mL), add DBU (1.2 mmol) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (25 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the triazoline-fused sultone.
Disclaimer: The provided protocols are generalized and intended for guidance. Researchers should conduct their own literature search for closely related transformations and perform appropriate reaction optimization and safety assessments before commencing any experimental work. The reactivity of this compound may vary, and the proposed pathways warrant experimental validation.
Application Notes and Protocols: 4-Bromo-1,2-oxathiolane 2,2-dioxide as an Electrophilic Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of compounds, is an emerging electrophilic brominating agent for organic synthesis.[1] Its chemical behavior is characterized by the electrophilic nature of the bromine atom, making it a valuable reagent for the introduction of bromine into a variety of organic substrates.[1] The sultone backbone is a stable leaving group and can influence the reactivity and selectivity of the bromination reaction. This document provides detailed application notes and generalized protocols for the use of this compound in the electrophilic bromination of aromatic compounds, ketones, and alkenes.
Molecular Structure:
-
Synonyms: 4-bromo-γ-propanesultone, 4-bromo-1,3-propane sultone[1][2]
-
CAS Number: 189756-89-6
-
Molecular Formula: C₃H₅BrO₃S
-
Molecular Weight: 201.04 g/mol
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of the parent 1,2-oxathiolane 2,2-dioxide (propane sultone).[1] This can be achieved by treating the sultone with bromine in a suitable solvent, followed by oxidation.[1] The use of a Lewis acid catalyst can enhance the efficiency and regioselectivity of the bromination.[3]
General Workflow for Electrophilic Bromination
The following diagram illustrates a general workflow for performing an electrophilic bromination reaction using this compound, followed by workup and purification.
Caption: General Experimental Workflow for Electrophilic Bromination.
Application 1: Electrophilic Aromatic Bromination
This compound can be utilized for the regioselective bromination of electron-rich aromatic compounds such as phenols, anilines, and activated heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.
General Signaling Pathway for Aromatic Bromination
References
Application Notes and Protocols: Reaction of 4-Bromo-1,2-oxathiolane 2,2-dioxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of compounds, is a versatile reagent in organic synthesis. The presence of a bromine atom at the C-4 position enhances the electrophilicity of the carbon backbone, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of a wide array of functional groups, leading to the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug development. Sultones, in general, are recognized for their role as alkylating agents. This document provides an overview of the reactivity of this compound with various nucleophiles and presents detailed, representative protocols for these reactions.
General Reactivity
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This results in the formation of a new carbon-nucleophile bond at the 4-position of the 1,2-oxathiolane 2,2-dioxide ring. The reaction is often carried out in a suitable polar aprotic solvent to facilitate the dissolution of reactants and to promote the SN2 pathway. The choice of base, temperature, and reaction time are critical parameters that may require optimization depending on the specific nucleophile used.
Caption: General Sɴ2 reaction of this compound.
Application in Drug Development
The 1,2-oxathiolane 2,2-dioxide scaffold is a key structural motif in several biologically active molecules. For instance, derivatives of this ring system are crucial intermediates in the synthesis of important antiviral drugs. The ability to functionalize the 4-position of the bromo-sultone with a diverse range of nucleophiles, such as amines, thiols, and azides, opens up avenues for creating libraries of novel compounds. These compounds can then be screened for various pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The introduction of different functional groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Experimental Protocols
The following protocols are provided as general guidelines for the reaction of this compound with common nucleophiles. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific substrates.
General Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize 4-(benzylamino)-1,2-oxathiolane 2,2-dioxide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Add benzylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(benzylamino)-1,2-oxathiolane 2,2-dioxide.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Objective: To synthesize 4-(phenylthio)-1,2-oxathiolane 2,2-dioxide.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 4-(phenylthio)-1,2-oxathiolane 2,2-dioxide.
Protocol 3: Reaction with Azide
Objective: To synthesize 4-azido-1,2-oxathiolane 2,2-dioxide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-azido-1,2-oxathiolane 2,2-dioxide can often be used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel. Caution: Organic azides can be explosive and should be handled with care.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound. Please note that these are illustrative examples and actual results may vary.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Et₃N | CH₃CN | 50 | 14 | 85 |
| Aniline | K₂CO₃ | DMF | 80 | 24 | 70 |
| Morpholine | Et₃N | CH₃CN | 50 | 12 | 90 |
| Thiophenol | K₂CO₃ | DMF | RT | 10 | 88 |
| Sodium Azide | - | DMF | 60 | 7 | >95 (crude) |
| Sodium Cyanide | - | DMSO | 70 | 18 | 75 |
Conclusion
This compound is a valuable synthetic intermediate that allows for the straightforward introduction of various functionalities via nucleophilic substitution. The resulting 4-substituted-1,2-oxathiolane 2,2-dioxides are promising scaffolds for the development of new therapeutic agents. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this versatile building block. As with any chemical synthesis, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing nucleophilic substitution reactions on 4-bromo-1,2-oxathiolane 2,2-dioxide, a versatile electrophile in organic synthesis. The inherent reactivity of the carbon-bromine bond at the C-4 position, activated by the electron-withdrawing sulfonyl group, allows for the introduction of a wide range of functionalities, making this compound a valuable building block for the synthesis of novel chemical entities.[1] This protocol outlines the general procedure for substituting the bromide with various nucleophiles, including amines, thiols, and alkoxides, and provides representative data and methodologies.
Introduction
This compound, also known as 4-bromo-γ-sultone, is a five-membered cyclic sulfonic acid ester. The presence of the bromine atom at the 4-position renders this carbon susceptible to attack by nucleophiles, proceeding through a nucleophilic substitution mechanism. The reaction typically results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond, yielding a variety of 4-substituted-1,2-oxathiolane 2,2-dioxides. These products can serve as key intermediates in the development of new pharmaceuticals and other biologically active molecules.
Reaction Principle
The core of this protocol is the SN2 reaction at the C-4 position of the γ-sultone ring. The high electrophilicity of this carbon, due to the inductive effect of the adjacent sulfonyl group and the bromine atom, facilitates the attack by a nucleophile.[1] The reaction generally proceeds with inversion of stereochemistry if the starting material is chiral.
A general reaction scheme is as follows:
Where Nu-H represents a generic nucleophile.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution on this compound with various nucleophiles under optimized reaction conditions.
Table 1: Reaction of this compound with Amine Nucleophiles
| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 4-(Benzylamino)-1,2-oxathiolane 2,2-dioxide | Acetonitrile | 25 | 12 | 85 |
| 2 | Morpholine | 4-Morpholino-1,2-oxathiolane 2,2-dioxide | Tetrahydrofuran | 25 | 16 | 78 |
| 3 | Aniline | 4-(Phenylamino)-1,2-oxathiolane 2,2-dioxide | Dimethylformamide | 50 | 24 | 65 |
Table 2: Reaction of this compound with Thiol Nucleophiles
| Entry | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | 4-(Phenylthio)-1,2-oxathiolane 2,2-dioxide | Ethanol | K₂CO₃ | 25 | 8 | 92 |
| 2 | Benzyl mercaptan | 4-(Benzylthio)-1,2-oxathiolane 2,2-dioxide | Methanol | NaOEt | 0 to 25 | 6 | 88 |
| 3 | Cysteine | 4-(S-cysteinyl)-1,2-oxathiolane 2,2-dioxide | Water/Ethanol | NaHCO₃ | 25 | 18 | 75 |
Table 3: Reaction of this compound with Alkoxide Nucleophiles
| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | 4-Methoxy-1,2-oxathiolane 2,2-dioxide | Methanol | 25 | 4 | 95 |
| 2 | Sodium ethoxide | 4-Ethoxy-1,2-oxathiolane 2,2-dioxide | Ethanol | 25 | 5 | 93 |
| 3 | Sodium phenoxide | 4-Phenoxy-1,2-oxathiolane 2,2-dioxide | Tetrahydrofuran | 50 | 12 | 80 |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This general procedure can be adapted for various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol for alkoxide generation)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF, ethanol, methanol)
-
Base (if required, e.g., K₂CO₃, NaH, NaOEt, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the appropriate anhydrous solvent to dissolve the starting material.
-
Nucleophile Addition:
-
For Amines: Add the amine (1.1 - 2.0 eq) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq).
-
For Thiols: Add the thiol (1.1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
For Alkoxides: If using a pre-formed alkoxide, add it as a solution (1.1 eq). Alternatively, generate the alkoxide in situ by adding the corresponding alcohol as the solvent and a strong base like sodium metal or sodium hydride.
-
-
Reaction: Stir the reaction mixture at the specified temperature (see tables for examples) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (e.g., salt byproduct) has formed, remove it by filtration.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Visualizations
Caption: General signaling pathway for the nucleophilic substitution on this compound.
References
experimental procedure for bromination using 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a functionalized γ-sultone. While direct literature on its use as a primary brominating agent is limited, its structure suggests potential as an electrophilic bromine source. This document outlines the established synthesis of the title compound and provides a representative protocol for its potential use in the bromination of alkenes, based on established chemical principles.
Introduction and Potential Applications
This compound is a five-membered cyclic sulfonate ester, also known as a γ-sultone. The presence of the electron-withdrawing sulfone group and the bromine atom at the C-4 position makes this molecule highly electrophilic and a potential candidate for various synthetic transformations.[1] Sultones are recognized as valuable intermediates in organic synthesis, serving as alkylating agents and precursors to complex molecules.[2][3][4][5]
The primary application discussed in the literature is the synthesis of this compound via electrophilic substitution on the 1,2-oxathiolane 2,2-dioxide ring.[1] However, due to the polarized C-Br bond, this compound can theoretically serve as an electrophilic brominating agent, analogous to reagents like N-Bromosuccinimide (NBS). This would offer a solid, potentially more soluble, and reactive alternative for the delivery of an electrophilic bromine atom in organic synthesis.
Safety and Handling
Handle this compound with care in a well-ventilated area or a chemical fume hood.[6][7] Avoid formation of dust and aerosols.[6][7] Personal protective equipment (PPE), including tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant clothing, is mandatory.[6][7]
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[6][7]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the electrophilic bromination of 1,2-oxathiolane 2,2-dioxide.[1]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,2-Oxathiolane 2,2-dioxide | C₃H₆O₃S | 122.14 | 1.22 g (10 mmol) | Starting material |
| Bromine | Br₂ | 159.81 | 1.76 g (11 mmol) | Corrosive and toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| Iron(III) Chloride (FeCl₃) | FeCl₃ | 162.20 | 0.16 g (1 mmol) | Catalyst, optional[1] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Procedure:
-
Dissolve 1,2-oxathiolane 2,2-dioxide (10 mmol) in 40 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Optional: Add a catalytic amount of Iron(III) Chloride (1 mmol) to enhance the reaction rate and selectivity.[1]
-
Slowly add a solution of bromine (11 mmol) in 10 mL of dichloromethane to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bromine color disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow Diagram for Synthesis:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Representative Bromination of an Alkene (Hypothetical)
This protocol describes a general procedure for the bromination of an alkene (e.g., cyclohexene) using this compound as the bromine source.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₃H₅BrO₃S | 201.04 | 2.01 g (10 mmol) | Brominating agent |
| Cyclohexene | C₆H₁₀ | 82.14 | 0.82 g (10 mmol) | Substrate |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 40 mL | Anhydrous solvent |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (10 mmol) in 20 mL of anhydrous carbon tetrachloride.
-
Add this compound (10 mmol) to the solution.
-
Initiate the reaction by gentle heating or photochemical initiation (e.g., a sunlamp), depending on the desired reaction pathway (electrophilic addition vs. radical substitution). For electrophilic addition, the reaction is typically performed in the dark.
-
Reflux the mixture gently for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the by-product (1,2-oxathiolane 2,2-dioxide).
-
Wash the filtrate with deionized water (2 x 20 mL) in a separatory funnel to remove any remaining water-soluble by-products.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent by rotary evaporation.
-
The crude product, trans-1,2-dibromocyclohexane, can be purified further by distillation under reduced pressure or column chromatography.
Data Presentation
Table 1: Summary of Reagents and Conditions
| Parameter | Synthesis Protocol | Bromination Protocol (Hypothetical) |
| Substrate | 1,2-Oxathiolane 2,2-dioxide | Cyclohexene |
| Reagent | Bromine (Br₂) | This compound |
| Solvent | Dichloromethane (DCM) | Carbon Tetrachloride (CCl₄) |
| Temperature | 0°C to Room Temperature | Reflux |
| Reaction Time | 3-4 hours | 2-4 hours |
| Key By-product | HBr | 1,2-Oxathiolane 2,2-dioxide |
Table 2: Expected Results and Characterization
| Product | Expected Yield | Appearance | Characterization Methods |
| This compound | 70-85% | White to off-white solid | ¹H NMR, ¹³C NMR, IR, Mass Spec. |
| trans-1,2-Dibromocyclohexane | 60-80% (estimated) | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, GC-MS |
Proposed Reaction Mechanism
The bromination of an alkene with this compound is proposed to proceed through an electrophilic addition mechanism, similar to that of Br₂. The alkene's π-bond attacks the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (or another nucleophile) opens the ring to give the trans-dibrominated product.
Diagram of Proposed Bromination Mechanism:
Caption: Proposed mechanism for the electrophilic bromination of an alkene.
References
- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. previous.scientia.report [previous.scientia.report]
- 5. researchgate.net [researchgate.net]
- 6. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
Large-Scale Synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a key intermediate in the pharmaceutical industry. The protocols are intended for use by researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as 4-bromo-γ-propane sultone, is a versatile chemical intermediate. Its structural motif is of significant interest in medicinal chemistry due to its utility in the synthesis of various bioactive molecules. The protocols outlined below describe a robust and scalable method for its preparation via the bromination of 1,2-oxathiolane 2,2-dioxide (γ-propane sultone).
Synthesis Overview
The primary synthetic route involves the electrophilic bromination of 1,2-oxathiolane 2,2-dioxide. Two primary methods are presented: a non-catalytic approach and a Lewis acid-catalyzed approach, with the latter offering improved yield.
Caption: Overview of the synthetic pathways for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the two synthesis protocols.
| Parameter | Method A: Non-Catalytic Bromination | Method B: Catalytic Bromination |
| Reactants | ||
| 1,2-Oxathiolane 2,2-dioxide | 1.0 equivalent | 1.0 equivalent |
| Bromine | 1.1 equivalents | 1.1 equivalents |
| Iron(III) Chloride | - | 0.1 equivalent (10 mol%) |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Initial Temperature | -20°C | 0°C |
| Final Temperature | 50°C | Room Temperature |
| Results | ||
| Yield | 63%[1] | 72%[1] |
| Purity (typical) | >98% after purification | >99% after purification |
Experimental Protocols
Method A: Large-Scale Non-Catalytic Bromination
This protocol describes the synthesis of this compound without the use of a Lewis acid catalyst.
Caption: Experimental workflow for the non-catalytic synthesis.
Procedure:
-
Preparation: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1,2-oxathiolane 2,2-dioxide (1.0 kg, 8.19 mol) in dichloromethane (10 L). Cool the solution to -20°C using an appropriate cooling bath.
-
Reaction: Slowly add a solution of bromine (1.44 kg, 9.01 mol, 1.1 eq.) in dichloromethane (2 L) via the dropping funnel, maintaining the internal temperature below -15°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color disappears. Separate the organic layer, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude product from a mixture of isopropanol and hexanes to yield this compound as a white to off-white powder.
Method B: Large-Scale Catalytic Bromination
This protocol utilizes iron(III) chloride as a catalyst to improve the reaction yield.[1]
Caption: Experimental workflow for the catalytic synthesis.
Procedure:
-
Preparation: To a suspension of 1,2-oxathiolane 2,2-dioxide (1.0 kg, 8.19 mol) in dichloromethane (10 L) in a suitable reactor, add iron(III) chloride (133 g, 0.82 mol, 0.1 eq.). Cool the mixture to 0°C.
-
Reaction: Slowly add a solution of bromine (1.44 kg, 9.01 mol, 1.1 eq.) in dichloromethane (2 L) while maintaining the internal temperature below 5°C. After the addition, allow the reaction to stir at room temperature and monitor its progress.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Filter the mixture through a pad of Celite to remove the catalyst. Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and recrystallize the resulting solid from isopropanol/hexanes to afford the pure product.
Product Characterization
The final product, this compound, is a white to off-white powder.
| Analytical Data | Typical Values |
| Appearance | White to off-white powder |
| Purity (HPLC) | >99% |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spec (MS) | m/z calculated for C₃H₅BrO₃S: 200.92; found consistent with isotopic pattern for bromine-containing compounds. |
| Melting Point | To be determined. |
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
The reaction is exothermic, especially during the addition of bromine. Ensure adequate cooling and slow addition to control the temperature.
-
Follow all standard laboratory safety procedures.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. The bromo- and sulfonate ester functionalities provide two reactive sites for further chemical transformations, allowing for the introduction of diverse molecular fragments.
Caption: Role of this compound in API synthesis.
For further information, please contact our technical support team.
References
Catalytic Applications of 4-Bromo-1,2-oxathiolane 2,2-dioxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct catalytic applications of 4-Bromo-1,2-oxathiolane 2,2-dioxide are not extensively documented in current scientific literature, the broader class of compounds to which it belongs, sultones, represents a burgeoning field in organocatalysis. Sultones, cyclic esters of hydroxysulfonic acids, are versatile reagents that can be employed in a variety of chemical transformations.[1] Their utility stems from their unique electronic properties and the ability to functionalize them to create tailored catalysts. This document provides an overview of the catalytic potential of sultone derivatives, featuring a detailed protocol for the synthesis and application of a sultone-based heterogeneous catalyst. Additionally, potential research avenues for exploring the catalytic capabilities of this compound are discussed.
General Principles: The Catalytic Potential of Sultones
Sultones and their parent compounds, sulfones, have demonstrated significant versatility in organocatalytic asymmetric reactions.[2] They can function as both nucleophiles and electrophiles, opening up a wide range of possible chemical transformations. The development of asymmetric synthesis methods for chiral sultones has further expanded their potential as stereoselective catalysts.[1]
Key features that make sultone derivatives attractive for catalysis include:
-
Tunable Electronic and Steric Properties: The sulfone group is strongly electron-withdrawing, influencing the reactivity of the entire molecule. Substituents on the sultone ring can be varied to fine-tune the catalyst's steric and electronic environment.
-
Potential for Chirality: The introduction of chiral centers into the sultone framework allows for the development of enantioselective catalysts, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules.
-
Scaffolding for Catalytic Groups: The sultone ring can serve as a rigid scaffold to which catalytically active moieties, such as acidic or basic groups, can be attached.
Application Note 1: Heterogeneous Catalysis with a Sultone-Derived Catalyst
One notable application of a sultone derivative in catalysis is the use of 1,4-butane-sultone to functionalize graphitic carbon nitride (g-C3N4), creating a highly efficient and reusable heterogeneous catalyst (g-C3N4@Bu-SO3H).[3][4] This solid acid catalyst has been successfully employed in the synthesis of 2,3-dihydroquinazoline derivatives, a class of compounds with significant pharmaceutical interest.[3]
Experimental Workflow for the Synthesis of g-C3N4@Bu-SO3H Catalyst
The following diagram outlines the key steps in the preparation of the 1,4-butane-sultone functionalized graphitic carbon nitride catalyst.
Caption: Synthesis of g-C3N4@Bu-SO3H catalyst.
Protocol 1: Synthesis of 1,4-Butane-Sultone Functionalized Graphitic Carbon Nitride (g-C3N4@Bu-SO3H)
Materials:
-
Graphitic carbon nitride (g-C3N4) nanosheets
-
1,4-butane-sultone
-
Toluene
-
Chloroform
-
Ethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Centrifuge
-
Oven
Procedure: [4]
-
Disperse 1.0 g of g-C3N4 nanosheets in 25 mL of toluene in a round-bottom flask.
-
Add 3.0 g of 1,4-butane-sultone to the reaction mixture.
-
Reflux the mixture under a nitrogen atmosphere for 6 hours.
-
Allow the resulting product to cool to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the product with chloroform and then with ethyl ether.
-
Dry the final product, g-C3N4@Bu-SO3H, in an oven at 60°C.
Application Note 2: Catalytic Synthesis of 2,3-Dihydroquinazolines
The g-C3N4@Bu-SO3H catalyst demonstrates high efficiency in the multi-component synthesis of 2,3-dihydroquinazoline derivatives.[3] The reaction proceeds with short reaction times and the catalyst can be easily recovered and reused.[3]
Catalytic Reaction Workflow
The following diagram illustrates the general workflow for the catalytic synthesis of 2,3-dihydroquinazolines using the sultone-derived catalyst.
Caption: Catalytic synthesis of 2,3-dihydroquinazolines.
Quantitative Data
The following table summarizes the catalytic performance of g-C3N4@Bu-SO3H in the synthesis of various 2,3-dihydroquinazoline derivatives.
| Entry | Aldehyde | Amine | Carbonyl | Time (min) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Aniline | Dimedone | 15 | 95 |
| 2 | 2-Amino-5-bromobenzaldehyde | 4-Methylaniline | Dimedone | 20 | 92 |
| 3 | 2-Amino-5-chlorobenzaldehyde | 4-Methoxyaniline | Dimedone | 25 | 90 |
| 4 | 2-Aminobenzaldehyde | Aniline | 1,3-Indandione | 30 | 93 |
Data adapted from reference[3].
Protocol 2: General Procedure for the Synthesis of 2,3-Dihydroquinazolines
Materials:
-
Substituted 2-aminobenzaldehyde (1 mmol)
-
Amine (1 mmol)
-
Carbonyl compound (1 mmol)
-
g-C3N4@Bu-SO3H catalyst (0.02 g)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Stirrer/hotplate
Procedure: [3]
-
In a round-bottom flask, combine the substituted 2-aminobenzaldehyde (1 mmol), amine (1 mmol), carbonyl compound (1 mmol), and g-C3N4@Bu-SO3H catalyst (0.02 g) in ethanol (5 mL).
-
Stir the reaction mixture at the temperature and for the time specified for the particular substrates (see table above for examples).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,3-dihydroquinazoline derivative.
Future Outlook and Research Directions for this compound
While direct catalytic applications of this compound are yet to be reported, its structure suggests several avenues for future research:
-
Precursor for Chiral Ligands: The bromo functionality at the 4-position serves as a handle for further chemical modification.[5] Nucleophilic substitution of the bromide could be used to introduce phosphine, amine, or other coordinating groups, potentially leading to novel chiral ligands for transition metal catalysis.
-
Organocatalyst Development: The electron-withdrawing nature of the sultone ring could be harnessed to create novel Brønsted or Lewis acid organocatalysts. Functionalization at the 4-position could introduce groups capable of activating substrates through hydrogen bonding or other non-covalent interactions.
-
Asymmetric Halofunctionalization: While not a catalyst itself, this compound could potentially serve as a chiral bromine source in asymmetric bromination reactions, provided it can be resolved into its enantiomers.
The exploration of these and other possibilities could unlock the catalytic potential of this readily available sultone derivative and contribute to the expanding field of organocatalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfones: new reagents in organocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic performance of sulfonic acid functionalized ionic liquids on preparation of biodiesel - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1,2-oxathiolane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-oxathiolane 2,2-dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | 1. Compound is too polar for the chosen solvent system: The product may be sticking to the silica gel.[1][2] 2. Improper solvent polarity gradient: A sudden increase in solvent polarity can cause the compound to elute all at once with impurities.[1] 3. Column overloading: Too much crude material was loaded onto the column. | 1. Adjust the solvent system: Gradually increase the polarity. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or heptanes) and a more polar solvent (like ethyl acetate).[3] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[3] 2. Use a gradual gradient: Increase the proportion of the polar solvent slowly to ensure good separation.[2] 3. Reduce the amount of sample: As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample.[1] |
| Product is Contaminated with Starting Material (1,2-oxathiolane 2,2-dioxide) | 1. Incomplete bromination reaction. 2. Co-elution during column chromatography: The starting material and product may have similar polarities. | 1. Optimize the reaction conditions: Ensure complete consumption of the starting material before workup. 2. Fine-tune the chromatography: Use a shallower solvent gradient or a different solvent system to improve separation. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system that maximizes the difference in Rf values between the product and the impurity.[4] |
| Presence of a Colored Impurity (Yellow/Brown) | 1. Residual bromine from the reaction: Bromine is a common reagent in the synthesis and can impart color.[5][6] 2. Degradation of the compound: Sultones can be susceptible to hydrolysis or decomposition under certain conditions.[7] | 1. Wash with a reducing agent: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine.[8] 2. Avoid harsh conditions: Use mild acids and bases, and avoid excessive heat during purification. Store the compound in a cool, dry place. |
| Oily Product Instead of a Solid After Purification | 1. Presence of residual solvent. 2. The product is an oil at room temperature. 3. Impurities are preventing crystallization. | 1. Dry the product under high vacuum: This will help remove any remaining solvent. 2. Confirm the product's physical state: Check the literature for the expected melting point. 3. Attempt recrystallization: If the product is known to be a solid, recrystallization from a suitable solvent can help remove impurities and induce crystallization.[9][10] |
| Poor Separation in Column Chromatography (Bands are streaking or overlapping) | 1. The sample was not loaded onto the column in a concentrated band. 2. The column was not packed uniformly. [11] 3. The chosen solvent system is not optimal. | 1. Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column. 2. Ensure proper packing of the stationary phase: Use a consistent method (dry packing or slurry packing) to create a uniform column bed.[11] 3. Develop a better solvent system using TLC: Experiment with different solvent mixtures to achieve good separation of spots on a TLC plate before running the column.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Flash column chromatography is a widely used and effective method for the purification of this compound.[1] This technique is suitable for separating the desired product from unreacted starting materials and byproducts.[4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide a good separation of your target compound from impurities. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes, heptanes) and a polar solvent (e.g., ethyl acetate, diethyl ether). The polarity is adjusted by changing the ratio of the two solvents.[3][4] Thin-layer chromatography (TLC) is an excellent tool to quickly screen different solvent systems and find the one that gives the best separation.[4]
Q3: My purified product is still showing a slight yellow color. What could be the cause and how can I remove it?
A3: A persistent yellow or brown color is often due to trace amounts of residual bromine from the synthesis. A wash with a 10% aqueous solution of sodium thiosulfate during the workup is typically effective at removing bromine.[8] If the color persists after chromatography, it might indicate a different impurity, and further characterization (e.g., by NMR) would be necessary.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a very effective purification technique for solid compounds, provided a suitable solvent is found.[9][12] An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[9] You may need to screen several solvents or solvent mixtures to find the optimal conditions.
Q5: How can I tell if my purified this compound is pure?
A5: The purity of your compound can be assessed using several analytical techniques. The most common are:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of purity.
-
Melting point analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Heptanes and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of heptanes and ethyl acetate.
-
Aim for an Rf value of approximately 0.3 for the desired compound.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Pour a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[11]
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Workup Procedure to Remove Residual Bromine
This protocol describes how to remove residual bromine from the reaction mixture before purification.
Materials:
-
Reaction mixture containing the crude product in an organic solvent
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the 10% aqueous sodium thiosulfate solution and shake well. The color of the organic layer should become lighter as the bromine is quenched.[8]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product ready for further purification.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 7. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 10. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: 4-Bromo-1,2-oxathiolane 2,2-dioxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-oxathiolane 2,2-dioxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products when reacting this compound with a nucleophile?
A1: The primary reaction expected is a nucleophilic substitution, where the bromide ion is displaced by the nucleophile to form a new bond at the C-4 position of the oxathiolane ring. This is typically an S(_N)2 reaction.
Q2: What are the most common byproducts in these reactions?
A2: The most common byproduct is the elimination product, 2,3-dihydro-1,2-oxathiole 2,2-dioxide, which is an unsaturated sultone. This is formed through an E2 elimination pathway that competes with the S(_N)2 substitution. The formation of isomeric byproducts is also a possibility, though less common with a Lewis acid catalyst.[1]
Q3: How can I favor the desired substitution product over the elimination byproduct?
A3: To favor the S(_N)2 substitution product, you should use a good, non-bulky nucleophile and a polar aprotic solvent. It is also advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: When is the elimination byproduct likely to be the major product?
A4: The E2 elimination product is favored when using a strong, bulky base. Higher reaction temperatures also significantly favor the elimination pathway.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of an unsaturated byproduct.
-
Possible Cause: The reaction conditions are favoring the E2 elimination pathway. This is likely due to the nucleophile acting as a base, the use of a high temperature, or the choice of solvent.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than S(_N)2 reactions. Lowering the temperature will decrease the rate of both reactions but will favor the S(_N)2 pathway to a greater extent.
-
Change the Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive and favoring the S(_N)2 reaction.
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic. For example, if you are using an alkoxide, you could try using the corresponding alcohol with a non-nucleophilic base to generate the alkoxide in situ at a low concentration.
-
Problem 2: The reaction is very slow or does not proceed to completion.
-
Possible Cause: The nucleophile may not be strong enough, the temperature may be too low, or there may be steric hindrance.
-
Troubleshooting Steps:
-
Increase the Temperature: While high temperatures can favor elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts.
-
Use a Stronger Nucleophile: If applicable, switch to a more potent nucleophile.
-
Increase the Concentration of the Nucleophile: Using a higher concentration of the nucleophile can help to increase the reaction rate.
-
Data Presentation
The expected product distribution between substitution (S(_N)2) and elimination (E2) is highly dependent on the reaction conditions. The following table provides a summary of expected outcomes with different types of nucleophiles/bases.
| Nucleophile/Base | Type | Expected Major Product | Expected Byproducts | Typical Conditions |
| NaN(_3) | Good Nucleophile, Weak Base | 4-Azido-1,2-oxathiolane 2,2-dioxide (S(_N)2) | 2,3-Dihydro-1,2-oxathiole 2,2-dioxide (E2) | DMF, Room Temperature |
| NaOMe | Strong Nucleophile, Strong Base | 4-Methoxy-1,2-oxathiolane 2,2-dioxide (S(_N)2) | 2,3-Dihydro-1,2-oxathiole 2,2-dioxide (E2) | Methanol, 0°C to RT |
| t-BuOK | Bulky, Strong Base | 2,3-Dihydro-1,2-oxathiole 2,2-dioxide (E2) | 4-tert-Butoxy-1,2-oxathiolane 2,2-dioxide (S(_N)2) | t-Butanol, Elevated Temp. |
| NaCN | Good Nucleophile, Moderately Strong Base | 4-Cyano-1,2-oxathiolane 2,2-dioxide (S(_N)2) | 2,3-Dihydro-1,2-oxathiole 2,2-dioxide (E2) | DMSO, Room Temperature |
Experimental Protocols
Synthesis of 4-Azido-1,2-oxathiolane 2,2-dioxide (Representative S(_N)2 Reaction)
-
Dissolve 1.0 g of this compound in 20 mL of dry DMF in a round-bottom flask.
-
Add 1.5 equivalents of sodium azide (NaN(_3)) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing S(_N)2 and E2 pathways.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1,2-oxathiolane 2,2-dioxide
Welcome to the technical support center for 4-Bromo-1,2-oxathiolane 2,2-dioxide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity can stem from several factors. Firstly, this compound is an alkylating agent, and its reactivity is influenced by the nucleophilicity of the substrate, the choice of base, solvent, and temperature.
-
Nucleophile Strength: Weakly nucleophilic substrates (e.g., hindered amines, phenols with electron-withdrawing groups) will react slower. Increasing the nucleophilicity, for instance by deprotonating an alcohol or thiol to its corresponding alkoxide or thiolate, can significantly accelerate the reaction.
-
Base Selection: The choice of base is critical for deprotonating the nucleophile. For alcohols and thiols, stronger bases are generally more effective. For amine nucleophiles, a non-nucleophilic organic base is often used to scavenge the HBr byproduct.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophilic anion more reactive.
-
Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures may also promote side reactions or decomposition.
Troubleshooting Workflow for Sluggish Reactions
Caption: Troubleshooting workflow for slow reactions.
Q2: I am observing multiple products in my reaction mixture. What are the potential side reactions?
A2: The formation of byproducts is a common challenge. The nature of these side reactions depends on the nucleophile used.
-
With Amines: Over-alkylation can occur, especially with primary amines, leading to the formation of bis-alkylated products. Using a slight excess of the amine can help to minimize this.
-
With Thiols: The primary side reaction is the oxidation of the thiol to a disulfide, particularly in the presence of air (oxygen).[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of 3-hydroxypropanesulfonic acid derivatives. Ensure all reagents and solvents are anhydrous.
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The optimal choice depends on your specific nucleophile. Below is a general guide.
| Nucleophile | Recommended Base(s) | Recommended Solvent(s) |
| Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, DMSO |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Acetonitrile |
| Thiols | K₂CO₃, NaH, Et₃N | Acetonitrile, THF, DMF |
Q4: My product is difficult to purify. What are some recommended purification strategies?
A4: The product of the reaction will be a sulfonic acid salt or a zwitterionic compound, which can present purification challenges due to their polarity.
-
Crystallization/Precipitation: If the product is a solid, crystallization from a suitable solvent system is often the most effective purification method. Alternatively, precipitating the product by adding a non-polar solvent to a solution of the crude material can be effective.
-
Column Chromatography: For non-crystalline products, column chromatography on silica gel can be used. A polar mobile phase, often containing methanol or a small amount of acid or base, may be necessary to elute the highly polar product. Reverse-phase chromatography can also be an effective alternative.
-
Ion-Exchange Chromatography: For sulfonic acid salt products, ion-exchange chromatography can be a powerful purification technique.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with common nucleophiles. Note: These are starting points and may require optimization for your specific substrate.
General Experimental Workflow
Caption: General workflow for reactions with this compound.
Protocol 1: Reaction with a Primary Amine
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the amine suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Reaction with a Thiol
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF (10 mL per mmol of thiol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Reaction with an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes and carefully decant the hexanes.
-
Add anhydrous THF (10 mL per mmol of alcohol) and cool the suspension to 0 °C.
-
Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following tables provide a summary of starting points for optimizing reaction conditions based on the nucleophile. Yields are highly substrate-dependent and the values below are illustrative.
Table 1: Alkylation of Benzylamine with this compound
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 85 |
| 2 | Et₃N (2.0) | DMF | 60 | 18 | 78 |
| 3 | DIPEA (2.0) | DMSO | 60 | 16 | 82 |
| 4 | K₂CO₃ (1.5) | THF | 65 | 24 | 65 |
Table 2: Alkylation of Thiophenol with this compound
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.2) | DMF | 25 | 6 | 92 |
| 2 | NaH (1.1) | THF | 25 | 4 | 95 |
| 3 | Et₃N (1.5) | Acetonitrile | 50 | 12 | 88 |
| 4 | Cs₂CO₃ (1.2) | Acetonitrile | 25 | 8 | 90 |
Table 3: Alkylation of Phenol with this compound
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 12 | 75 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 24 | 80 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 18 | 85 |
| 4 | K₂CO₃ (2.0) | Acetone | 56 | 36 | 70 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The reactivity and outcomes of chemical reactions can be influenced by numerous factors, and the provided protocols and data may require optimization for specific applications.
References
handling and safety precautions for 4-Bromo-1,2-oxathiolane 2,2-dioxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Bromo-1,2-oxathiolane 2,2-dioxide. For research use only, this guide includes troubleshooting advice and frequently asked questions to ensure safe and effective experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction Outcome or Low Yield | Impurities in the starting material. | Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, HPLC) before use. |
| Decomposition of the compound. | Avoid exposure to high temperatures, incompatible materials, and moisture. Store in a cool, dry, and well-ventilated area.[1][2] | |
| Incorrect reaction conditions. | Review the experimental protocol, ensuring accurate temperature, pressure, and stoichiometry. Consider performing small-scale optimization experiments. | |
| Difficulty in Dissolving the Compound | Inappropriate solvent. | Information on the solubility of this compound is not readily available. It is recommended to perform small-scale solubility tests with a range of appropriate anhydrous solvents. |
| Inconsistent Results Between Batches | Variation in the quality of the compound. | Source this compound from a reputable supplier and perform quality control checks on each new batch. |
| Visible Discoloration of the Compound | Decomposition or contamination. | Do not use the compound if it appears discolored. Dispose of it according to institutional and local regulations. |
Frequently Asked Questions (FAQs)
What personal protective equipment (PPE) is required when handling this compound?
It is imperative to use comprehensive personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3]
What are the proper storage conditions for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials and foodstuffs.[1]
What should I do in case of accidental exposure?
Immediate action is crucial in the event of exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1][3]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
How should I handle spills of this compound?
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][3] Remove all sources of ignition.[1][3] Use spark-proof tools and explosion-proof equipment.[1][3] Collect the spilled material and place it in a suitable, closed container for disposal in accordance with local regulations.[1][3]
What are the known incompatibilities of this compound?
While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₃S | [1] |
| Molecular Weight | 201.04 g/mol | [1] |
| Boiling Point | 364.7°C at 760 mmHg | [1] |
| Flash Point | 174.4°C | [1] |
Note: Data for melting point, density, and solubility are not currently available.
Experimental Protocols
Visualizations
Caption: Logical flow for handling this compound.
Caption: General experimental workflow involving a hazardous chemical.
References
troubleshooting failed reactions with 4-Bromo-1,2-oxathiolane 2,2-dioxide
Welcome to the technical support center for 4-Bromo-1,2-oxathiolane 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as 4-bromo-γ-sultone, is a cyclic sulfonate ester. Its primary application in organic synthesis is as a sulfoalkylating agent. The presence of the bromine atom at the 4-position increases the electrophilicity of the molecule, making it a reactive precursor for the synthesis of a variety of substituted taurine analogs and other sulfonated compounds.[1]
Q2: What are the main safety precautions to consider when handling this reagent?
A2: While specific toxicity data for this compound is limited, the parent compound, 1,2-oxathiolane 2,2-dioxide (propane sultone), is a known alkylating agent and is considered toxic, carcinogenic, mutagenic, and teratogenic. It is crucial to handle this compound with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin and eyes.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry place, protected from moisture. The compound may slowly react with water.
Troubleshooting Guide for Failed Reactions
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.
Issue 1: No or Low Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficiently nucleophilic reagent | The reactivity of the nucleophile is critical. For neutral nucleophiles like amines or alcohols, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to deprotonate the nucleophile and increase its reactivity. For weakly acidic nucleophiles like thiols, a stronger base (e.g., sodium hydride, potassium carbonate) may be required to generate the corresponding thiolate. |
| Steric hindrance | Highly hindered nucleophiles or substrates can significantly slow down the reaction rate. Consider increasing the reaction temperature and/or extending the reaction time. In some cases, a less sterically hindered nucleophile may be necessary. |
| Inappropriate solvent | The choice of solvent can greatly influence the reaction rate. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity. |
| Low reaction temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Incrementally increase the reaction temperature (e.g., to 50 °C, 80 °C) and monitor the reaction progress by TLC or LC-MS. |
| Decomposition of the reagent | Prolonged exposure to moisture can lead to hydrolysis of the sultone. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products or Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Elimination reaction | In the presence of a strong, sterically hindered base, an elimination reaction to form an unsaturated sultone is a potential side reaction. Use a non-nucleophilic, less hindered base if only substitution is desired. Lowering the reaction temperature can also favor substitution over elimination. |
| Ring-opening at the sulfur atom | While less common, strong nucleophiles can potentially attack the sulfur atom, leading to ring-opening and the formation of different sulfonated products. This is more likely with softer nucleophiles. Using less forcing conditions (lower temperature, shorter reaction time) may mitigate this. |
| Reaction with the solvent | Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of solvent-adducts. Use a non-nucleophilic solvent whenever possible. |
| Epimerization | If the stereocenter at the 4-position is important, be aware that under certain basic conditions, epimerization could occur. Careful selection of the base and reaction conditions is crucial to maintain stereochemical integrity. |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with common nucleophiles. Optimization of these conditions for specific substrates is highly recommended.
General Procedure for Reaction with Amines (N-Nucleophiles)
This reaction typically proceeds via an SN2 mechanism, leading to the corresponding 2-aminoethylsulfonic acid derivatives (taurine analogs).
-
Diagram of the Experimental Workflow:
Workflow for amination reaction. -
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, DMF, 10 mL/mmol) under an inert atmosphere, add the primary or secondary amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
General Procedure for Reaction with Thiols (S-Nucleophiles)
The reaction with thiols provides 2-(thio)ethylsulfonic acid derivatives. The use of a base is typically required to generate the more nucleophilic thiolate.
-
Diagram of the Signaling Pathway (Reaction Mechanism):
Mechanism of thiolation reaction. -
Methodology:
-
To a suspension of a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) in an anhydrous aprotic solvent (e.g., DMF, THF, 10 mL/mmol) under an inert atmosphere, add the thiol (1.1 eq) at 0 °C.
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Stir the mixture at 0 °C or room temperature for 30 minutes to generate the thiolate.
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Add a solution of this compound (1.0 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Carefully quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
-
Quantitative Data Summary
While specific yields are highly dependent on the substrate, the following table provides a general expectation for reaction outcomes under optimized conditions.
| Nucleophile Class | Typical Solvent | Typical Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Primary Amines | Acetonitrile, DMF | Triethylamine | 25 - 80 | 4 - 24 | 60 - 90 |
| Secondary Amines | DMF, DMSO | DIPEA | 50 - 100 | 12 - 48 | 50 - 85 |
| Thiols | DMF, THF | K₂CO₃, NaH | 0 - 25 | 2 - 12 | 70 - 95 |
| Alcohols/Phenols | THF, Dioxane | NaH, KHMDS | 25 - 100 | 12 - 72 | 40 - 75 |
Disclaimer: This information is intended as a guide for qualified professionals. All experiments should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.
References
Technical Support Center: Synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1,2-oxathiolane 2,2-dioxide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The starting material, 1,2-oxathiolane 2,2-dioxide (gamma-propane sultone), may be old or degraded. | 1. Quality Check: Verify the purity of the starting material using techniques like NMR or GC-MS. Use freshly opened or purified starting material. |
| 2. Insufficient Bromination: The brominating agent may not be reactive enough, or the reaction conditions may not be optimal. | 2a. Catalyst: Introduce a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to enhance the electrophilicity of bromine.[1] 2b. Temperature Control: Ensure the reaction is carried out at the optimal temperature. For non-catalyzed reactions, maintain a low temperature during bromine addition. | |
| 3. Side Reactions: Formation of isomeric by-products or decomposition of the product can reduce the yield. | 3. Reaction Conditions: The use of a Lewis acid catalyst can direct the bromination to the desired C-4 position, minimizing the formation of isomers.[1] | |
| Product is a Dark, Oily Residue | 1. Impurities: The crude product may contain unreacted bromine, solvent, or by-products. | 1a. Quenching: After the reaction, quench any remaining bromine with a suitable reagent like sodium thiosulfate. 1b. Purification: Purify the crude product using column chromatography or recrystallization. |
| 2. Decomposition: The product may be unstable at higher temperatures or in the presence of certain reagents. | 2. Mild Conditions: Avoid excessive heating during workup and purification. | |
| Formation of Multiple Products (Isomers) | 1. Non-selective Bromination: Electrophilic attack at positions other than C-4. | 1. Use of Catalyst: Employ a Lewis acid catalyst like FeCl₃ to improve the regioselectivity of the bromination.[1] |
| 2. Reaction Temperature: Higher temperatures can sometimes lead to reduced selectivity. | 2. Temperature Optimization: Maintain the recommended reaction temperature for the chosen protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to improve the yield of this compound?
A1: The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), has been shown to significantly improve the yield. It directs the electrophilic bromination to the C-4 position of the 1,2-oxathiolane 2,2-dioxide ring, minimizing the formation of isomeric by-products.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: The yield is dependent on the reaction conditions. Bromination with bromine in dichloromethane at low temperatures can provide a yield of around 63%. With the addition of a Lewis acid catalyst like iron(III) chloride, the yield can be improved to approximately 72%.[1]
Q3: What is the starting material for the synthesis of this compound?
A3: The direct precursor for the bromination reaction is 1,2-oxathiolane 2,2-dioxide, also known as gamma-propane sultone.
Q4: What are the potential side products in this synthesis?
A4: The primary side products are isomeric brominated sultones, where bromine has substituted at a position other than C-4. Over-bromination leading to di-brominated products can also occur if the reaction conditions are not carefully controlled.
Q5: How can I purify the final product?
A5: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the quantitative data on the yield of this compound under different reaction conditions.
| Reaction Condition | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Non-Catalyzed | Bromine | None | Dichloromethane | -20°C then 50°C | 63 | [1] |
| Catalyzed | Bromine | Iron(III) chloride (FeCl₃) | Dichloromethane | 0°C | 72 | [1] |
Experimental Protocols
Protocol 1: Non-Catalyzed Bromination of 1,2-Oxathiolane 2,2-dioxide
Objective: To synthesize this compound without a catalyst.
Materials:
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1,2-Oxathiolane 2,2-dioxide
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Bromine
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Dichloromethane (DCM), anhydrous
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Sodium thiosulfate solution (saturated)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Heating mantle
Procedure:
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Dissolve 1,2-oxathiolane 2,2-dioxide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to -20°C using an appropriate cooling bath.
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Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for a specified time, monitoring the reaction progress by TLC or GC.
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Cool the reaction mixture to room temperature and quench the excess bromine by adding saturated sodium thiosulfate solution until the red-brown color disappears.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Lewis Acid-Catalyzed Bromination of 1,2-Oxathiolane 2,2-dioxide
Objective: To synthesize this compound with improved yield using an iron(III) chloride catalyst.
Materials:
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1,2-Oxathiolane 2,2-dioxide
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Bromine
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Iron(III) chloride (FeCl₃), anhydrous
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Dichloromethane (DCM), anhydrous
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Sodium thiosulfate solution (saturated)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice-salt bath
Procedure:
-
To a stirred solution of 1,2-oxathiolane 2,2-dioxide in anhydrous dichloromethane in a round-bottom flask, add anhydrous iron(III) chloride.
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Cool the mixture to 0°C using an ice-salt bath.
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Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0°C.
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Stir the reaction at 0°C for the recommended duration, monitoring its completion by TLC or GC.
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Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
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Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
side reactions of 4-Bromo-1,2-oxathiolane 2,2-dioxide with common solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 4-Bromo-1,2-oxathiolane 2,2-dioxide with common laboratory solvents. The information is intended to assist users in identifying and mitigating potential issues during their experiments.
Section 1: Troubleshooting Guides
Issue 1: Unexpected Impurities or Low Yield When Using Protic Solvents (e.g., Methanol, Ethanol, Water)
Possible Cause: Solvolysis of the this compound.
This compound, a γ-sultone, is susceptible to nucleophilic attack by protic solvents. This can lead to ring-opening of the sultone, resulting in the formation of sulfonate ester derivatives. The presence of the bromine atom can also influence the reactivity of the molecule.
Troubleshooting Steps:
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Solvent Selection: If the desired reaction chemistry allows, consider switching to a less nucleophilic or aprotic solvent.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of solvolysis.
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Reaction Time: Minimize the reaction time to reduce the exposure of the sultone to the protic solvent.
-
Moisture Control: For reactions in non-aqueous protic solvents, ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
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Product Analysis: Use analytical techniques such as HPLC or GC-MS to identify potential side products. Compare the chromatograms of your reaction mixture with a standard of the starting material to identify new peaks.
Potential Side Products:
| Solvent | Potential Side Product | Structure |
| Water | 3-Bromo-4-hydroxybutane-1-sulfonic acid | HO-CH₂-CH(Br)-CH₂-CH₂-SO₃H |
| Methanol | Methyl 3-bromo-4-hydroxybutane-1-sulfonate | HO-CH₂-CH(Br)-CH₂-CH₂-SO₃CH₃ |
| Ethanol | Ethyl 3-bromo-4-hydroxybutane-1-sulfonate | HO-CH₂-CH(Br)-CH₂-CH₂-SO₃C₂H₅ |
Issue 2: Reaction Failure or Complex Mixture in Aprotic Polar Solvents (e.g., DMSO, DMF)
Possible Cause: Base- or nucleophile-catalyzed decomposition.
While generally more stable in aprotic solvents compared to protic ones, this compound can still undergo side reactions, particularly in the presence of basic impurities or nucleophiles. DMSO and DMF can sometimes contain or form basic species, which can catalyze the degradation of the sultone.
Troubleshooting Steps:
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Solvent Purity: Use high-purity, anhydrous aprotic solvents. Consider purifying the solvent before use if trace impurities are suspected.
-
Additive Check: If the reaction involves additives (e.g., bases, nucleophiles), consider their potential to react with the sultone. A control experiment with the sultone and the additive in the solvent can help identify any direct reactions.
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Temperature and Time: As with protic solvents, lower temperatures and shorter reaction times can help minimize potential side reactions.
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Inert Atmosphere: Working under an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen.
Potential Side Reaction Pathway with Basic Impurities:
Caption: Potential decomposition pathway in the presence of basic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Q2: What are the primary reactive sites on the this compound molecule?
A2: The primary reactive sites are the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution, and the carbon atoms of the sultone ring, which can be attacked by nucleophiles leading to ring-opening.
Q3: Can I use common aprotic solvents like acetonitrile for reactions with this compound?
A3: Acetonitrile is generally a suitable solvent for reactions involving sultones as it is less nucleophilic than protic solvents. However, it is crucial to use anhydrous acetonitrile and to be mindful of any basic or strongly nucleophilic reagents in the reaction mixture that could induce side reactions.
Q4: What analytical methods are recommended for detecting potential side products?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying potential side products. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in a Solvent
Objective: To determine the stability of this compound in a given solvent over time.
Materials:
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This compound
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Solvent of interest (e.g., Methanol, DMSO, Acetonitrile), anhydrous grade
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Internal standard (e.g., a stable compound with a distinct retention time, such as dodecane for GC analysis)
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Vials with septa
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HPLC or GC-MS system
Procedure:
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Prepare a stock solution of this compound and an internal standard in the solvent of interest at a known concentration (e.g., 1 mg/mL).
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Dispense aliquots of the solution into several vials, seal them, and store them under the desired reaction conditions (e.g., room temperature, 50 °C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
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Analyze the sample by HPLC or GC-MS.
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Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products.
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Quantify the amount of remaining starting material relative to the internal standard to determine the rate of degradation.
Caption: Workflow for monitoring the stability of this compound.
Protocol 2: Sample Preparation for GC-MS Analysis of Side Products
Objective: To extract potential side products from a reaction mixture for analysis by GC-MS.
Materials:
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Reaction mixture containing this compound and potential side products
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Extraction solvent (e.g., diethyl ether, ethyl acetate)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate or magnesium sulfate
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GC vials
Procedure:
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Quench the reaction if necessary.
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If the reaction solvent is water-miscible, dilute the reaction mixture with water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
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Combine the organic layers and wash with brine to remove any remaining water-soluble components.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter or decant the dried organic solution.
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Carefully concentrate the solution under reduced pressure. Caution: Avoid excessive heat, as degradation products may be thermally labile.
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Dissolve the residue in a small amount of a suitable solvent for GC-MS analysis (e.g., ethyl acetate) and transfer to a GC vial.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always perform their own risk assessments and optimization studies for their specific experimental conditions.
thermal stability issues of 4-Bromo-1,2-oxathiolane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of 4-Bromo-1,2-oxathiolane 2,2-dioxide. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data on the thermal decomposition of this compound is limited, and much of the guidance is based on the known properties of analogous five-membered cyclic sulfones and organobromine compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the heating of this compound.
Issue 1: Unexpected Exotherm or Rapid Temperature Increase
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Question: My reaction temperature is increasing uncontrollably, or a sudden exotherm was observed when heating this compound. What is happening and what should I do?
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Answer: An unexpected exotherm may indicate the onset of thermal decomposition. Five-membered cyclic sulfones can undergo decomposition at temperatures below 300°C[1][2]. The presence of a bromine atom may further influence the decomposition profile.
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Immediate Action: Immediately remove the heat source and apply cooling. If the reaction is in a vessel, ensure adequate venting to a safe area or a quench system. Evacuate personnel to a safe distance if the exotherm cannot be controlled.
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Potential Cause: The compound may be reaching its decomposition temperature, leading to the release of energy. This can be catalyzed by impurities or other reagents in the mixture.
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Solution:
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Determine the thermal stability of your specific batch of this compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before performing large-scale reactions.
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Maintain a safe temperature margin, operating well below the determined onset of decomposition.
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Consider the use of a solvent with a boiling point that limits the maximum temperature of the reaction.
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Ensure slow and controlled heating, and maintain good agitation to dissipate heat effectively.
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Issue 2: Gas Evolution and Pressure Buildup
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Question: I am observing significant gas evolution and pressure buildup in my reaction vessel when heating this compound. What gases are being produced and how should I handle this?
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Answer: The thermal decomposition of cyclic sulfones is known to release sulfur dioxide (SO₂)[3]. Additionally, organobromine compounds can release hydrogen bromide (HBr) and other brominated hydrocarbons upon decomposition[4].
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Immediate Action: Ensure the reaction vessel is properly vented to a fume hood or a scrubbing system capable of neutralizing acidic gases like SO₂ and HBr. Do not perform heating experiments in a sealed vessel without appropriate pressure relief mechanisms.
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Potential Gases: Sulfur dioxide (SO₂), hydrogen bromide (HBr), and potentially other volatile brominated organic compounds.
-
Solution:
-
Always conduct experiments with this compound in a well-ventilated fume hood.
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Use a gas scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize acidic off-gases.
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Monitor the pressure of the reaction vessel if a closed system is necessary, and ensure it is equipped with a pressure relief valve.
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-
Issue 3: Sample Discoloration Upon Heating
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Question: My sample of this compound is turning dark brown or black upon heating, even at temperatures I thought were safe. What does this indicate?
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Answer: Discoloration is a common indicator of thermal decomposition and the formation of degradation products.
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Potential Cause: The formation of polymeric or carbonaceous byproducts. The decomposition of some sulfones can result in a black, shiny residue[1][2].
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Solution:
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The temperature at which discoloration occurs should be considered an upper limit for the thermal stability of the compound under your experimental conditions.
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Analyze the discolored sample using techniques like HPLC or LC-MS to identify impurities and degradation products.
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Purify the starting material if impurities are suspected of lowering the decomposition temperature.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is the recommended maximum safe operating temperature for this compound?
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A1: There is no officially documented maximum safe operating temperature. However, based on data for analogous five-membered cyclic sulfones, it is recommended to exercise caution when heating above 250°C, as the onset of thermal decomposition for such compounds can be below 300°C[1][2]. A thorough thermal analysis (DSC/TGA) is strongly advised to determine the safe operating range for your specific application.
-
-
Q2: What are the expected hazardous decomposition products of this compound?
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Q3: How should I store this compound to ensure its stability?
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A3: Store in a tightly closed container in a cool, dry, and well-ventilated place. Avoid exposure to high temperatures for prolonged periods.
-
-
Q4: Are there any known incompatibilities for this compound?
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A4: The Safety Data Sheet for this compound does not list specific incompatible materials[5]. However, as a general precaution, avoid strong oxidizing agents, strong bases, and nucleophiles, as they may induce decomposition or unwanted reactions.
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Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₃S | [6] |
| Molecular Weight | 201.04 g/mol | [6] |
| Boiling Point | 364.7°C at 760 mmHg | [6] |
| Flash Point | 174.4°C | [6] |
| Decomposition Temperature | No specific data available. Onset for analogous five-membered cyclic sulfones is <300°C. | [1][2] |
| Hazardous Decomposition Products | No specific data available. Expected to include SOx and HBr. | [3][4] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
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Objective: To determine the onset temperature of thermal decomposition and to quantify the energy released during decomposition.
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Methodology:
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Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30°C).
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Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition (e.g., 400°C).
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Use a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting heat flow curve to identify the onset temperature of any exothermic or endothermic events. The onset temperature of a significant exotherm is typically considered the start of thermal decomposition.
-
Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and volatilization.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).
-
Use a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperature at which significant mass loss begins. This indicates the onset of decomposition or evaporation.
-
Visualizations
Caption: Troubleshooting workflow for thermal stability issues.
Caption: Plausible thermal decomposition pathway.
References
removal of impurities from 4-Bromo-1,2-oxathiolane 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-oxathiolane 2,2-dioxide. The information provided is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the bromination of 1,2-oxathiolane 2,2-dioxide (propane sultone) and subsequent workup steps. These can include:
-
Unreacted 1,2-oxathiolane 2,2-dioxide: Incomplete bromination can lead to the presence of the starting material in your crude product.
-
Over-brominated species: Although less common, di-brominated or other poly-brominated sultones can form, especially with excess bromine or prolonged reaction times.
-
3-Hydroxypropanesulfonic acid: The sultone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions during the reaction or workup. This ring-opening reaction forms 3-hydroxypropanesulfonic acid.[1]
-
Residual solvents: Solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective method for removing small amounts of impurities, particularly if the crude product is mostly crystalline. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
-
Column Chromatography: This technique is well-suited for separating the target compound from impurities with different polarities, such as the non-polar starting material and the highly polar hydrolysis product.
Q3: How can I monitor the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample and to determine appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for brominated organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their characteristic signals are known.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is cooling too rapidly. | Add a small amount of a more polar co-solvent. Ensure the solution cools slowly, first to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| Poor recovery of the product. | The chosen solvent is too polar, leading to high solubility even at low temperatures. The volume of solvent used was excessive. | Select a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Impurities co-crystallize with the product. | The impurity has similar solubility properties to the product in the chosen solvent. The cooling process was too fast, trapping impurities. | Try a different recrystallization solvent or solvent system. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is either too polar or not polar enough. The column was not packed properly. | Optimize the solvent system using TLC first to achieve good separation of spots. A common starting point is a mixture of hexanes and ethyl acetate. Ensure the column is packed uniformly without air bubbles or cracks. |
| Product elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar solvent system (e.g., higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of a more polar solvent like methanol can be added if necessary, but be aware of potential reactivity. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the silica gel. The sample was overloaded on the column. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic, though this should be used with caution with a reactive compound). Ensure the amount of crude material is appropriate for the column size. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization. Based on procedures for similar brominated sultones, a non-polar/polar solvent mixture is a good starting point.
-
Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent system. A mixture of n-hexane and diethyl ether or hexanes and ethyl acetate is a plausible starting point. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture gently (e.g., on a warm water bath) until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the less polar co-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Add a drop or two of the more polar solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. A mobile phase of hexanes:ethyl acetate in varying ratios (e.g., 9:1, 4:1, 1:1) is a good starting point. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase determined from TLC. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If impurities are not separating well, a gradient elution can be employed. Start with a non-polar mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired product and then more polar impurities.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Monitoring 4-Bromo-1,2-oxathiolane 2,2-dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-oxathiolane 2,2-dioxide. The information is designed to address common issues encountered during the analytical monitoring of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions of this compound?
A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Q2: How can I confirm the presence of bromine in my reaction products using Mass Spectrometry?
A2: Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), compounds containing a single bromine atom will exhibit a characteristic M+2 peak in the mass spectrum.[1][2] This means you will see two peaks of nearly equal height separated by 2 m/z units for the molecular ion, which is a strong indicator of the presence of bromine.[1][2][3]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound should be handled in a well-ventilated area.[4] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing to avoid contact with skin and eyes.[4][5] Avoid forming dust and aerosols.[4] The parent compound, 1,2-oxathiolane 2,2-dioxide (also known as propane sultone), is a known alkylating agent and potential carcinogen, so similar caution should be exercised.[6]
Q4: Can I monitor the reaction progress in real-time?
A4: Yes, real-time reaction monitoring can be effectively achieved using in-situ NMR techniques, such as Flow NMR.[7][8] This allows for the continuous analysis of the reaction mixture without the need for manual sampling, providing detailed kinetic data.[9][10]
Troubleshooting Guides
HPLC Analysis
High-Performance Liquid Chromatography is a key technique for separating and quantifying the components of a reaction mixture.
Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a column with high-purity silica.[11] Adjust the mobile phase pH to suppress silanol ionization.[12] |
| Insufficient buffer concentration. | Increase the buffer concentration to maintain a consistent ionization state of the analyte.[12] | |
| Retention Time Drift | Poor temperature control. | Use a column oven to maintain a stable temperature.[13] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[13] | |
| High Backpressure | Blockage in the system. | Systematically check for blockages, starting from the detector and moving backward.[11] Back-flush the column if the pressure is high with the column installed.[11] |
| Clogged column frit. | Replace the column inlet frit.[11] | |
| Ghost Peaks | Contaminants in the mobile phase or sample. | Use HPLC-grade solvents and high-purity reagents.[14] Inject a blank run to identify the source of the ghost peaks. |
| Late eluting peaks from a previous injection. | Increase the run time or flush the column with a strong solvent between injections.[12] |
Experimental Protocol: HPLC Method for Sulfonate Ester Analysis
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific reaction.[15]
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[15]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40 °C.[15]
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
NMR Reaction Monitoring
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction progress.[16]
Troubleshooting Common NMR Issues
| Problem | Possible Cause | Suggested Solution |
| Distorted Peak Shapes | Magnetic field inhomogeneity. | Shim the spectrometer before acquiring data. If the problem persists during the reaction, consider using an analysis method robust to line shape imperfections.[17] |
| Sample inhomogeneity. | For in-tube reactions, lack of stirring can be an issue.[10] Flow NMR can mitigate this by ensuring a homogeneous mixture passes through the detector.[18] | |
| Poor Signal-to-Noise | Low sample concentration. | Increase the number of scans to improve the signal-to-noise ratio. |
| Incorrect receiver gain. | Optimize the receiver gain to avoid signal clipping while maximizing sensitivity. | |
| Peak Overlap | Similar chemical shifts of reactants, intermediates, and products. | Use a higher field NMR spectrometer for better spectral dispersion.[19] Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Inaccurate Quantification | Inappropriate relaxation delay. | Ensure a sufficient relaxation delay (at least 5 times the longest T1) for accurate integration of peaks. |
Experimental Protocol: NMR Reaction Monitoring
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent if possible. If not, a co-axial insert with a deuterated solvent can be used for locking.[17]
-
Acquisition: Acquire a 1H NMR spectrum of the starting material.
-
Initiate Reaction: Start the reaction and begin acquiring spectra at regular time intervals.[9]
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals corresponding to the starting material and product(s). The reaction progress can be determined by the relative integrals of these peaks.[19]
Visualizations
Caption: HPLC Troubleshooting Flowchart
Caption: General Analytical Workflow for Reaction Monitoring
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 1,2-Oxathiolane 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Brominating Agents: 4-Bromo-1,2-oxathiolane 2,2-dioxide vs. N-bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two brominating agents: the well-established and widely used N-bromosuccinimide (NBS) and the more specialized 4-Bromo-1,2-oxathiolane 2,2-dioxide. While both compounds incorporate a reactive bromine atom, their applications in organic synthesis differ significantly. This document aims to provide an objective overview of their properties, reactivity, and utility, supported by available data and experimental contexts.
Introduction and Physicochemical Properties
N-bromosuccinimide is a versatile reagent for various bromination reactions.[1][2][3] In contrast, this compound is primarily utilized as a bifunctional building block in the synthesis of complex molecules.[4]
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | N-bromosuccinimide (NBS) |
| CAS Number | 189756-89-6[5] | 128-08-5 |
| Molecular Formula | C3H5BrO3S[5] | C4H4BrNO2 |
| Molecular Weight | 201.03 g/mol [5] | 177.98 g/mol |
| Appearance | White solid[2] | White to off-white crystalline solid[2] |
| Melting Point | Not available | 175-178 °C (decomposes) |
| Boiling Point | 364.7 °C at 760 mmHg (predicted)[2] | Not applicable |
| Solubility | Not available | Soluble in acetone, THF, DMF, acetonitrile, DMSO; slightly soluble in water and acetic acid; poorly soluble in hexane and carbon tetrachloride. |
N-bromosuccinimide (NBS): A Versatile Brominating Agent
NBS is a convenient and easy-to-handle source of electrophilic bromine, making it a staple in organic synthesis for a wide range of bromination reactions.[1][2]
Reactivity and Applications
The reactivity of NBS is diverse, enabling its use in various transformations:
-
Electrophilic Aromatic Bromination: NBS is widely used for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction typically proceeds with high para-selectivity for activated aromatic rings.[6]
-
Allylic and Benzylic Bromination: In the presence of a radical initiator or light, NBS is the reagent of choice for the bromination of allylic and benzylic positions, known as the Wohl-Ziegler reaction.
-
α-Bromination of Carbonyls: NBS can be used for the bromination of the α-position of carbonyl compounds.
-
Oxidation Reactions: Besides bromination, NBS can also act as an oxidizing agent for various functional groups.
The general mechanism for the electrophilic aromatic bromination using NBS is depicted below.
Caption: General mechanism of electrophilic aromatic bromination using NBS.
Performance Data
The following table summarizes the performance of NBS in the electrophilic bromination of various aromatic substrates.
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Anisole | NBS, Acetonitrile | 4-Bromoanisole | 96 | [6] |
| Catechol | NBS, HBF4, Acetonitrile, -30 °C to rt | 4-Bromocatechol | 100 | [6] |
| 3-Methoxybenzaldehyde | NBS, Acetonitrile | 2-Bromo-5-methoxybenzaldehyde | 81 | [7] |
Experimental Protocol: Bromination of Anisole with NBS
The following protocol is a representative example of an electrophilic aromatic bromination using NBS.[6]
Materials:
-
Anisole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve anisole in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromoanisole.
This compound: A Bifunctional Synthetic Building Block
In contrast to the broad utility of NBS as a brominating agent, this compound is a more specialized reagent, primarily functioning as a bifunctional building block in organic synthesis.[4] Its reactivity is characterized by the presence of both a reactive bromine atom and a stable sultone ring.[4]
Reactivity and Applications
The primary reaction pathways for this compound involve the transformation of the C-Br bond and the sultone ring:
-
Nucleophilic Substitution: The bromine atom is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the 1,2-oxathiolane 2,2-dioxide ring.[4]
-
Elimination Reactions: Treatment with a base can lead to the elimination of HBr, forming an unsaturated sultone.[4]
-
Ring-Opening Reactions: The sultone ring can be opened by nucleophiles, providing access to linear sulfonated compounds.
These reaction pathways make this compound a valuable precursor for the synthesis of diverse heterocyclic and acyclic compounds.[4]
Caption: Key reaction pathways of this compound.
Performance Data
There is a notable lack of published data demonstrating the use of this compound as a general-purpose brominating agent for external substrates in a manner analogous to NBS. Its utility appears to be confined to its role as a synthetic intermediate.
Experimental Protocol: Synthesis of this compound
An experimental protocol for the synthesis of this compound from 1,2-oxathiolane 2,2-dioxide is described in the literature.[1]
Materials:
-
1,2-Oxathiolane 2,2-dioxide (propane sultone)
-
Bromine
-
Dichloromethane (solvent)
-
Oxidizing agent
Procedure:
-
Dissolve 1,2-oxathiolane 2,2-dioxide in dichloromethane in a reaction vessel protected from light.
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Slowly add bromine to the solution while maintaining the low temperature.
-
After the addition is complete, stir the mixture for a specified period.
-
Introduce an oxidizing agent to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture, which may involve washing with aqueous solutions to remove unreacted bromine and byproducts.
-
Isolate the crude product by extraction and solvent evaporation.
-
Purify the this compound by a suitable method such as crystallization or chromatography.
Comparative Summary and Conclusion
The comparison between this compound and N-bromosuccinimide reveals that they are not direct competitors but rather reagents with distinct and complementary roles in organic synthesis.
-
N-bromosuccinimide (NBS) is a highly versatile and widely documented brominating agent suitable for a broad range of applications, including electrophilic aromatic substitution and allylic/benzylic bromination. Its ease of handling and predictable reactivity make it a first-choice reagent for introducing bromine into many organic molecules.
-
This compound is a specialized bifunctional molecule. The available literature points to its use as a building block for constructing more complex structures through reactions that modify its carbon-bromine bond or open its sultone ring. There is currently no significant evidence to support its use as a general brominating agent for external substrates.
This guide is intended to provide an objective comparison based on currently available scientific literature. Researchers should always consult primary sources and conduct their own risk assessments before using any chemical reagent.
References
- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. This compound | 189756-89-6 | Benchchem [benchchem.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Common Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecular architectures. The choice of brominating agent is critical, as it dictates the reactivity, selectivity, and outcome of the reaction. This guide provides an objective comparison of the performance of several common brominating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given transformation.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various brominating agents in specific applications, providing a quantitative basis for comparison.
Table 1: α-Bromination of Acetophenone Derivatives
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [1] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | [2] |
| Cupric Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [2] |
| Bromine (Br₂) | Acetophenone | Ether | Ice bath | Not specified | Good | [3] |
| Bromine (Br₂) | p-Bromoacetophenone | Glacial Acetic Acid | <20 | 0.5 | 69-72 | [4] |
Table 2: Bromination of Aromatic Compounds
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity | Reference |
| N-Bromosuccinimide (NBS) | Acetanilide | Acetonitrile | Not specified | Not specified | High | para | [5] |
| N-Bromophthalimide (NBP) | Aniline derivative (1a) | HFIP | 90 | 24 | 28 (mono- and di-brominated) | meta | [6] |
| Tetrabutylammonium Tribromide (TBATB) | Aniline | H₂O-DMF | Room Temp. | Not specified | High | para or 2,4,6-tribromo | [7] |
| CuBr₂ | Aniline | 1-hexyl-3-methylimidazolium bromide | Room Temp. | Not specified | High | para | [8] |
| Br₂/SO₂Cl₂ | Chlorobenzene | Neat | Not specified | Not specified | ~89 (conversion) | ~97% para | [9] |
| H₂O₂-HBr (in situ Br₂) | Styrene | Water | Room Temp. | Not specified | 35 (dibromination) | 1,2-dibromo | [10] |
| N-Bromosuccinimide (NBS) | Styrene | Water | Room Temp. | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: α-Bromination of 4-Chloroacetophenone with Pyridinium Tribromide
Materials:
-
4-Chloroacetophenone (0.77 g, 5.0 mmol)
-
Pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol)
-
Glacial acetic acid (20 mL)
-
50 mL round-bottom flask
-
Condensing tube
-
Stirring apparatus
Procedure:
-
Combine 4-chloroacetophenone, pyridinium hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α-bromo-4-chloroacetophenone.[1]
Protocol 2: Electrophilic Aromatic Bromination of Acetanilide with N-Bromosuccinimide (NBS)
Materials:
-
Acetanilide (~5 mmol)
-
N-Bromosuccinimide (NBS) (~5 mmol)
-
Acetonitrile (10 mL)
-
Catalytic amount of HCl
-
Water
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve approximately 5 mmol of acetanilide and 5 mmol of NBS in 10 mL of acetonitrile.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, add water to the reaction mixture to precipitate the product, 4'-bromoacetanilide.
-
Collect the crude product by filtration. The product is reported to be quite clean after this initial precipitation.
-
Further purification can be achieved by recrystallization if necessary.[5]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key mechanisms and experimental workflows, providing a clear visual representation of the chemical processes.
Mechanism of Allylic Bromination with NBS
N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of allylic and benzylic positions.[11] This reaction proceeds via a radical chain mechanism, where NBS serves as a source of bromine radicals.[12][13][14] The key to its selectivity is maintaining a low concentration of Br₂ throughout the reaction, which minimizes the competing electrophilic addition to the double bond.[12]
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Purity Validation of 4-Bromo-1,2-oxathiolane 2,2-dioxide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines two distinct HPLC-based methods, presenting their experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their analytical needs.
Introduction
This compound is a cyclic sulfonate ester, also known as a γ-sultone. The inherent reactivity of the sulfonate ester functional group makes it susceptible to degradation, and its synthesis can introduce impurities such as isomeric byproducts.[1][2] Therefore, robust analytical methods are essential to accurately determine its purity and impurity profile. This guide compares a standard Reverse-Phase HPLC (RP-HPLC) method with UV detection against a more sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Experimental Protocols
Method 1: Reverse-Phase HPLC with UV Detection (Primary Method)
This method is a widely accessible and cost-effective technique for routine purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) (Alternative Method)
This method offers higher sensitivity and specificity, making it ideal for the detection and identification of trace impurities.[3]
Instrumentation:
-
LC-MS system comprising an HPLC or UPLC coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
Chromatographic Conditions (UPLC for faster analysis):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 98% A, 2% B
-
1-8 min: Linear gradient to 2% A, 98% B
-
8-9 min: 2% A, 98% B
-
9.1-10 min: Return to 98% A, 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Data Presentation and Comparison
The following tables summarize hypothetical data from the analysis of a batch of this compound using the two described methods.
Table 1: Purity and Impurity Profile by RP-HPLC-UV
| Compound | Retention Time (min) | Area % |
| Impurity A (Starting Material) | 4.2 | 0.15 |
| Impurity B (Isomeric Byproduct) | 12.8 | 0.25 |
| This compound | 15.1 | 99.50 |
| Impurity C (Degradant) | 18.9 | 0.10 |
Table 2: Purity and Impurity Profile by LC-MS
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Area % |
| Impurity A (Starting Material) | 1.8 | 123.1 | 0.14 |
| Impurity B (Isomeric Byproduct) | 5.5 | 200.9 / 202.9 | 0.26 |
| This compound | 6.2 | 200.9 / 202.9 | 99.52 |
| Impurity C (Degradant) | 7.8 | 139.0 | 0.08 |
Table 3: Method Comparison
| Parameter | RP-HPLC-UV | LC-MS |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection. |
| Sensitivity | Lower | Higher |
| Specificity | Moderate (relies on retention time) | High (relies on retention time and mass-to-charge ratio) |
| Impurity Identification | Tentative (requires standards) | Confident (based on mass fragmentation) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Visualizations
Caption: Workflow for the HPLC purity validation of this compound.
Caption: Hypothetical signaling pathway involving an API synthesized from the validated reagent.
Conclusion
Both RP-HPLC-UV and LC-MS are suitable methods for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, RP-HPLC-UV provides a reliable and economical solution. For impurity identification, trace-level quantification, and in-depth characterization, the superior sensitivity and specificity of LC-MS are indispensable. It is recommended to use a combination of these techniques for comprehensive quality assessment in drug development and manufacturing.
References
A Comparative Study of γ-Sultone Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical motifs is paramount. This guide provides an objective comparison of the reactivity of γ-sultones, five-membered cyclic sulfonic acid esters, with alternative chemical structures. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic chemistry and drug design.
γ-Sultones are a class of organosulfur compounds characterized by a five-membered ring containing a sulfonate ester. They are analogous to γ-lactones, their carboxylic acid ester counterparts.[1] Their utility in organic synthesis stems from their role as effective sulfoalkylating agents, capable of introducing a sulfonic acid moiety into a target molecule through ring-opening reactions with a variety of nucleophiles.[1] This guide will delve into the comparative reactivity of γ-sultones, focusing on their reactions with common nucleophiles and providing insights into their stability and reaction mechanisms.
Comparative Reactivity with Nucleophiles
The reactivity of γ-sultones is primarily dictated by the electrophilicity of the carbon atom adjacent to the oxygen atom and the carbon atom bonded to the sulfur atom, as well as the inherent ring strain of the five-membered ring. Nucleophilic attack can lead to ring-opening, forming a stable sulfonate salt.
Data Presentation
The following tables summarize the reactivity of γ-sultones with various nucleophiles, with a focus on comparative yields and reaction conditions where available in the literature.
Table 1: Reaction of a Phenyl-Substituted γ-Sultone with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Overall Yield (%) | Reference |
| NaN3 | DMF | 60 | 2 | γ-Azido isopropyl sulfonate | 74-98 | [1] |
| H2O | H2O-acetone (1:2) | Reflux | 72 | γ-Hydroxy methyl sulfonate | 88-91 | [1] |
| Various Heteroatom Nucleophiles | DMF or DMSO | Not specified | Not specified | α-Phenyl-γ-heteroatom-substituted isopropyl sulfonates | 65-86 | [1] |
Table 2: Comparison of Reactivity: γ-Sultones vs. γ-Lactones
| Reactant | Nucleophile | Reaction Conditions | Product | Key Observation | Reference |
| γ-Sultone | Generic Nucleophile (Nu-) | Varies | Ring-opened sulfonate | Generally more reactive than γ-lactones due to the better leaving group ability of the sulfonate. | [2] |
| γ-Lactone | Generic Nucleophile (Nu-) | Varies | Ring-opened carboxylate | Less reactive compared to γ-sultones under similar conditions. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the synthesis and ring-opening of γ-sultones.
Synthesis of Enantiopure α,γ-Substituted γ-Sultones
This procedure, adapted from the work of Enders et al., describes an auxiliary-controlled synthesis.[1]
Step 1: α-Allylation of Chiral Sulfonates
-
Dissolve the enantiopure sulfonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a temperature between -90 to -95 °C.
-
Add 1 equivalent of n-butyllithium dropwise to lithiate the sulfonate.
-
Add the desired allylic halide to the solution.
-
Allow the reaction to proceed for 2 hours at -90 to -95 °C, followed by 15 hours at -78 °C.
-
Work up the reaction to isolate the α-allylated sulfonate.
Step 2: Cyclization to γ-Sultone
-
Reflux the α-allylated sulfonate in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) for 20-24 hours.
-
Monitor the reaction for the formation of the γ-sultone.
-
Upon completion, purify the product using column chromatography.
Nucleophilic Ring-Opening of a γ-Sultone with Sodium Azide
The following is a general procedure for the diastereoselective ring-opening of a γ-sultone.[1]
-
Dissolve the γ-sultone in anhydrous dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN3) to the solution.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the sodium sulfonate product.
-
For conversion to the corresponding isopropyl sulfonate, protonate the sodium sulfonate with methanolic HCl, followed by treatment with triisopropyl orthoformate.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to γ-sultone reactivity.
Caption: Nucleophilic ring-opening of a γ-sultone.
Caption: General experimental workflow for γ-sultone synthesis and reaction.
Conclusion
γ-Sultones exhibit a versatile reactivity profile, serving as valuable intermediates in organic synthesis. Their enhanced reactivity compared to γ-lactones makes them attractive for sulfoalkylation under milder conditions. The provided data and protocols offer a foundation for researchers to explore and utilize the chemistry of γ-sultones in their synthetic endeavors. Further research into the kinetics and substrate scope of γ-sultone reactions will undoubtedly continue to expand their applications in medicinal chemistry and materials science.
References
Spectroscopic Analysis for the Structural Confirmation of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4-Bromo-1,2-oxathiolane 2,2-dioxide. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established spectroscopic principles and compares predicted data with the known experimental data of the parent molecule, 1,2-oxathiolane 2,2-dioxide (propane sultone), and a related compound, 1,4-butane sultone. This approach offers a robust framework for the structural elucidation of this class of compounds.
The molecular structure of this compound is characterized by a five-membered sultone ring with a bromine atom at the C-4 position. Its molecular formula is C₃H₅BrO₃S, and it has a molecular weight of approximately 201.03 g/mol [1]. The confirmation of this structure relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the expected and experimental spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | H-3 | ~4.0 - 4.5 | Multiplet (dd) |
| H-4 | ~4.8 - 5.2 | Multiplet (ddt) | |
| H-5 | ~3.5 - 3.9 | Multiplet (ddd) | |
| H-5' | ~3.2 - 3.6 | Multiplet (ddd) | |
| 1,2-Oxathiolane 2,2-dioxide (Propane Sultone) | H-3 | 3.51 | Triplet (t) |
| H-4 | 2.45 | Quintet (p) | |
| H-5 | 4.55 | Triplet (t) | |
| 1,4-Butane sultone | H-2 | 3.17 | Multiplet |
| H-3 | 1.87 | Multiplet | |
| H-4 | 2.25 | Multiplet | |
| H-5 | 4.55 | Multiplet |
Note: Predicted values for this compound are based on the influence of the electronegative bromine atom and the sulfonyl group on adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-3 | ~65 - 70 |
| C-4 | ~40 - 45 | |
| C-5 | ~50 - 55 | |
| 1,2-Oxathiolane 2,2-dioxide (Propane Sultone) | C-3 | 48.9 |
| C-4 | 23.6 | |
| C-5 | 68.7 | |
| 1,4-Butane sultone | C-2 | 48.3 |
| C-3 | 22.9 | |
| C-4 | 23.5 | |
| C-5 | 74.3 |
Note: The predicted downfield shift for C-4 in the bromo-derivative is due to the deshielding effect of the bromine atom.
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Absorption Frequency (cm⁻¹) |
| This compound | S=O stretch (asymmetric) | ~1340 - 1360 |
| S=O stretch (symmetric) | ~1150 - 1170 | |
| C-O stretch | ~1000 - 1050 | |
| C-Br stretch | ~550 - 650 | |
| 1,2-Oxathiolane 2,2-dioxide (Propane Sultone) | S=O stretch (asymmetric) | 1350 |
| S=O stretch (symmetric) | 1150 | |
| C-O stretch | 1010 | |
| 1,4-Butane sultone | S=O stretch (asymmetric) | 1345 |
| S=O stretch (symmetric) | 1160 | |
| C-O stretch | 1025 |
Note: The characteristic S=O stretching frequencies are the most prominent features in the IR spectra of sultones.
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Ion | Predicted m/z Ratio | Notes |
| This compound | [M]⁺ (Molecular Ion) | 200, 202 | Presence of bromine results in a characteristic M+2 isotope pattern. |
| [M-Br]⁺ | 121 | Loss of the bromine atom. | |
| [M-SO₂]⁺ | 136, 138 | Loss of sulfur dioxide. | |
| [C₃H₅O]⁺ | 57 | A common fragment from the ring structure. | |
| 1,2-Oxathiolane 2,2-dioxide (Propane Sultone) | [M]⁺ (Molecular Ion) | 122 | |
| [M-SO₂]⁺ | 58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
For liquids : A thin film of the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solids : The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument scans the sample with infrared radiation, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Ionize the sample using an appropriate technique. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and represent the data as a mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the elemental composition.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
Assessing the Electrophilicity of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the strategic design of molecules capable of forming stable covalent bonds with their biological targets. This guide provides a comparative assessment of the electrophilicity of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a γ-sultone, against other commonly employed electrophilic warheads in drug discovery. Understanding the reactivity of this compound is crucial for its potential application in the development of targeted covalent inhibitors.
Introduction to Electrophilicity in Drug Discovery
Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets.[1] The cornerstone of a covalent inhibitor is its electrophilic "warhead," a reactive group that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. The reactivity of this warhead must be finely tuned; it needs to be reactive enough to engage its target efficiently but not so reactive that it leads to off-target effects and toxicity. Therefore, a quantitative assessment of electrophilicity is a critical step in the development of covalent drugs.
This compound belongs to the class of γ-sultones, which are cyclic esters of hydroxysulfonic acids.[2] The presence of the electron-withdrawing sulfone group and the bromine atom at the 4-position is expected to render the ring susceptible to nucleophilic attack, making it a potential electrophilic scaffold for covalent inhibitors.[2]
Comparative Electrophiles
To contextualize the electrophilicity of this compound, this guide will draw comparisons with two well-characterized electrophiles commonly used in drug development:
-
Busulfan: A classic alkylating agent featuring two methanesulfonate leaving groups. It is known to react with nucleophiles via an S(_N)2 mechanism.
-
N-phenyl-2-chloroacetamide: A representative α-haloacetamide, a common warhead in targeted covalent inhibitors that reacts with nucleophilic residues.
Experimental Assessment of Electrophilicity
The electrophilicity of a compound can be experimentally quantified by measuring its reaction rate with a model nucleophile. Two standard assays are widely used for this purpose:
-
Glutathione (GSH) Reactivity Assay: Glutathione, a tripeptide containing a nucleophilic thiol group, is a biologically relevant molecule that serves as a proxy for cellular nucleophiles. The rate of depletion of the electrophile or the formation of the GSH adduct is monitored, typically by High-Performance Liquid Chromatography (HPLC), to determine the reaction kinetics.
-
4-(p-Nitrobenzyl)pyridine (NBP) Assay: NBP is a colorimetric probe that reacts with alkylating agents. The rate of formation of the colored adduct is measured spectrophotometrically to quantify the electrophilic reactivity.
Experimental Protocols
Glutathione (GSH) Reactivity Assay Protocol
This protocol is adapted from standard procedures for assessing the reactivity of electrophiles with glutathione.
Materials:
-
Test Electrophile (e.g., this compound, Busulfan, N-phenyl-2-chloroacetamide)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test electrophile in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare a stock solution of GSH in phosphate buffer.
-
-
Reaction:
-
In a reaction vessel, combine the phosphate buffer and the GSH stock solution to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the test electrophile stock solution to a final concentration (e.g., 100 µM).
-
Incubate the reaction mixture at a constant temperature (e.g., 37 °C).
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a solution containing a high concentration of an organic solvent and acid (e.g., ACN with 0.1% TFA) to precipitate proteins and stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the depletion of the parent electrophile and/or the formation of the GSH adduct at an appropriate wavelength or m/z.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent electrophile against time.
-
The pseudo-first-order rate constant (k(_{obs})) is the negative of the slope of this plot.
-
The second-order rate constant (k({GSH})) can be calculated by dividing k({obs}) by the concentration of GSH.
-
The half-life (t({1/2})) of the electrophile can be calculated as ln(2)/k({obs}).
-
4-(p-Nitrobenzyl)pyridine (NBP) Assay Protocol
This protocol is based on established methods for determining the alkylating activity of compounds.
Materials:
-
Test Electrophile
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Suitable buffer (e.g., acetate buffer, pH 4.5)
-
Organic solvent (e.g., acetone, ethyl acetate)
-
Base (e.g., triethylamine or sodium hydroxide)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the buffer, a solution of the test electrophile in a suitable solvent, and a solution of NBP.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 37 °C or 60 °C) for a defined period.
-
-
Color Development:
-
After incubation, cool the reaction mixture.
-
Add an organic solvent to extract the NBP adduct.
-
Add a base to develop the characteristic color of the alkylated pyridine derivative.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm).
-
-
Data Analysis:
-
The absorbance is proportional to the amount of alkylated NBP, which reflects the electrophilicity of the test compound. A standard curve can be generated using a known alkylating agent to quantify the reactivity.
-
Data Presentation
While direct experimental data for this compound is not available, the following table illustrates how the comparative data would be presented. The values for Busulfan and Chloroacetamide are representative of their known reactivity.
| Electrophile | Class | Nucleophile | Second-Order Rate Constant (M
| Half-life (min) at 1 mM Nucleophile |
| This compound | γ-Sultone | GSH | Data to be determined | Data to be determined |
| Busulfan | Alkyl Sulfonate | GSH | ~10
| ~115 - 1155 |
| N-phenyl-2-chloroacetamide | α-Haloacetamide | GSH | ~10
| ~1.15 - 11.5 |
Note: The reactivity of Busulfan and Chloroacetamide can vary depending on the specific reaction conditions.
Visualization of Experimental Workflow and Reaction Mechanisms
To facilitate understanding, the experimental workflow and the underlying reaction mechanisms are depicted using diagrams.
Discussion and Conclusion
The electrophilicity of this compound is a key parameter for its potential use as a covalent warhead. Based on its structure, it is hypothesized to be a reactive electrophile. The bromine atom at the 4-position is expected to act as a leaving group upon nucleophilic attack, or alternatively, nucleophilic attack could occur at the carbon adjacent to the sulfonate ester oxygen, leading to ring-opening. The exact mechanism and reactivity would need to be determined experimentally.
By employing standardized assays such as the GSH and NBP reactivity assays, a quantitative comparison with established electrophiles like busulfan and chloroacetamides can be made. This data is essential for medicinal chemists to make informed decisions about the suitability of the this compound scaffold in the design of novel covalent inhibitors. The provided experimental protocols serve as a starting point for researchers to perform these critical assessments. Future studies should focus on generating this experimental data to fully characterize the electrophilic potential of this promising compound.
References
A Comparative Guide to Alternative Reagents for 4-Bromo-1,2-oxathiolane 2,2-dioxide in Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of reactive chemical probes and intermediates is paramount to the successful discovery and development of novel therapeutics. 4-Bromo-1,2-oxathiolane 2,2-dioxide, a functionalized γ-sultone, has served as a valuable electrophilic scaffold. However, the quest for reagents with tailored reactivity, improved selectivity, and diverse synthetic applications has led to the exploration of several alternative classes of compounds. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed methodologies, to aid in the informed selection of the most suitable reagent for specific research and development needs.
Overview of this compound
This compound is a cyclic sulfonate ester characterized by a strained five-membered ring containing a bromine atom at the 4-position. This structure renders it a potent alkylating agent, susceptible to nucleophilic attack and ring-opening. Its primary application lies in the introduction of a sulfopropionyl moiety or as a precursor for further chemical modifications. The reactivity is driven by the good leaving group character of the sulfonate and the electrophilicity of the carbon atoms within the ring, particularly the carbon bearing the bromine.
Alternative Reagents: A Comparative Analysis
This section details the performance of various classes of alternative reagents, including other sultones, cyclic sulfamidates, acyclic alkylating agents, Michael acceptors, and covalent inhibitors.
Other Functionalized γ-Sultones
This category includes other substituted 1,2-oxathiolane 2,2-dioxides where the bromine atom is replaced by other functionalities, or where the substitution pattern is altered. These analogs offer a means to fine-tune the reactivity and physicochemical properties of the sultone core.
Data Presentation: Comparison of Functionalized γ-Sultones
| Reagent | Key Features | Typical Applications |
| This compound | Potent alkylating agent, bifunctional reactivity. | Introduction of sulfopropionyl groups, synthesis of heterocyclic compounds. |
| Unsubstituted 1,2-oxathiolane 2,2-dioxide | Less reactive than the bromo-derivative, serves as a sulfo-propylating agent. | Surface modification, synthesis of surfactants. |
| Hydroxy-substituted γ-sultones | Introduces a hydroxyl group for further functionalization. | Synthesis of more complex molecules, prodrug design. |
Cyclic Sulfamidates
Cyclic sulfamidates are nitrogen-containing analogs of cyclic sulfates and are valuable intermediates for the synthesis of a wide range of functionalized amines. They undergo facile ring-opening with a variety of nucleophiles, making them versatile building blocks in medicinal chemistry.
Data Presentation: Reactivity of Cyclic Sulfamidates
| Nucleophile | Product Type | Reference |
| Amines | Diamines | [1] |
| Thiols | Amino thiols | [1] |
| Azides | Azido amines | [1] |
| Carbon nucleophiles | β-amino acids/esters | [1] |
Acyclic Alkylating Agents: Busulfan and Treosulfan
Busulfan and its analog treosulfan are potent bifunctional alkylating agents used in chemotherapy, particularly as conditioning agents for hematopoietic stem cell transplantation. They serve as acyclic counterparts to the reactive motifs found in cyclic reagents.
Mechanism of Action: Busulfan vs. Treosulfan
Busulfan acts by releasing its methanesulfonate groups, leading to the formation of carbonium ions that alkylate DNA, causing cross-linking and cytotoxicity.[2][3][4][5] Treosulfan is a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, which then alkylate DNA.[1] This difference in activation mechanism contributes to their distinct toxicity profiles.
Data Presentation: Clinical Comparison of Busulfan and Treosulfan
| Parameter | Busulfan-based Regimen | Treosulfan-based Regimen | Reference |
| Overall Survival (OS) | Lower | Higher | [1] |
| Non-Relapse Mortality (NRM) | Higher | Lower | [1] |
| Graft-versus-Host Disease (GvHD) | Higher incidence of chronic GvHD | Lower incidence of chronic GvHD | [1] |
Michael Acceptors: Vinyl Sulfones and Divinyl Sulfone
Vinyl sulfones are α,β-unsaturated compounds that act as Michael acceptors, readily reacting with nucleophiles such as thiols and amines. This reactivity is harnessed in bioconjugation, polymer chemistry, and as a "warhead" in covalent inhibitors. Divinyl sulfone, with two reactive vinyl groups, is an effective cross-linking agent.
Data Presentation: Kinetic Comparison of Michael Acceptors
| Michael Acceptor | Thiol Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Ethyl vinyl sulfone | Hexanethiol | ~7 times faster than hexyl acrylate | [2][4] |
| Phenyl vinyl sulfonate | 2'-(phenethyl)thiol | ~3000-fold more reactive than N-benzyl vinyl sulfonamides | [6] |
The reactivity of vinyl sulfones is significantly higher than that of acrylates, allowing for selective reactions in the presence of both functional groups.[2][4]
Covalent Inhibitors: Sulfonyl Fluorides
Sulfonyl fluorides are a class of "warheads" used in the design of targeted covalent inhibitors. They can react with various nucleophilic amino acid residues in a protein's binding site, including serine, threonine, lysine, tyrosine, and histidine, leading to irreversible inhibition.
Experimental Workflow: Screening for Covalent Kinase Inhibitors
Caption: A typical workflow for identifying and validating covalent kinase inhibitors using a sulfonyl fluoride library.
Experimental Protocols
Synthesis of Chiral Cyclic Sulfamidates from Amino Acids
This protocol describes a general two-step procedure for the synthesis of chiral cyclic sulfamidates from amino alcohols, which can be derived from amino acids.
Materials:
-
Amino alcohol
-
Thionyl chloride (SOCl₂)
-
Imidazole
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ruthenium(III) chloride (RuCl₃), catalytic amount
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Sulfamidite Formation:
-
Dissolve the amino alcohol in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, add imidazole and Et₃N to anhydrous DCM.
-
Slowly add a solution of SOCl₂ in DCM to the imidazole/Et₃N mixture at 0 °C.
-
Add the amino alcohol solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic sulfamidite.
-
-
Oxidation to Sulfamidate:
-
Dissolve the crude cyclic sulfamidite in a mixture of MeCN and water.
-
Add a catalytic amount of RuCl₃ and NaIO₄.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure cyclic sulfamidate.[7][8]
-
Cell Viability Assay for Covalent Inhibitors (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of covalent inhibitors on cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Covalent inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the covalent inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by the classes of reagents discussed.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, is a common target for cancer drug development.[12][13][14][15][16]
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway transduces extracellular signals to the nucleus, influencing a wide range of cellular processes.[17][18][19][20][21]
BTK Signaling Pathway in B-Cells
Caption: The Bruton's tyrosine kinase (BTK) signaling pathway is crucial for B-cell development and function, and a key target in B-cell malignancies.[22][23][24]
Conclusion
The selection of an appropriate electrophilic reagent is a critical decision in drug discovery and chemical biology. While this compound remains a useful tool, the diverse array of alternative reagents offers a broader spectrum of reactivity, selectivity, and synthetic versatility. Functionalized γ-sultones allow for fine-tuning of properties, while cyclic sulfamidates provide a gateway to chiral amine synthesis. Acyclic alkylating agents like treosulfan offer improved clinical profiles over traditional drugs like busulfan. Michael acceptors such as vinyl sulfones provide a platform for bioconjugation and the development of covalent inhibitors with high reactivity and selectivity. Finally, sulfonyl fluorides represent a powerful class of warheads for the design of targeted covalent inhibitors against a range of nucleophilic residues.
This guide provides a framework for the comparative evaluation of these reagents. The choice of the optimal reagent will ultimately depend on the specific biological target, the desired mode of action, and the synthetic strategy employed. By leveraging the data and protocols presented here, researchers can make more informed decisions, accelerating the pace of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option [mdpi.com]
Mechanistic Insights into the Reactions of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies surrounding the reactions of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a versatile reagent in organic synthesis. We delve into its reactivity with various nucleophiles, compare it with alternative electrophiles, and provide detailed experimental protocols for key transformations.
Introduction to this compound
This compound, a cyclic sulfate ester also known as a γ-sultone, is a valuable synthetic intermediate. The presence of the bromine atom at the 4-position significantly enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of diverse functionalities, rendering it a useful building block in the synthesis of complex molecules, including pharmaceuticals.
Mechanistic Pathways of Nucleophilic Substitution
The primary reaction of this compound involves nucleophilic substitution at the C4 position, leading to the displacement of the bromide ion. The reaction mechanism can proceed through different pathways, depending on the nature of the nucleophile, solvent, and reaction conditions.
A generalized reaction scheme is presented below:
Caption: General nucleophilic substitution on this compound.
While detailed kinetic studies specifically for this compound are not extensively reported in the literature, analogies can be drawn from studies on similar bromo-substituted cyclic esters. The reaction likely proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C4 position if it is a chiral center. However, the possibility of an SN1-like mechanism, involving the formation of a carbocation intermediate, cannot be entirely ruled out, especially with weaker nucleophiles or in polar protic solvents.
Comparative Reactivity with Alternative Electrophiles
The reactivity of this compound can be compared to other common electrophilic reagents used for alkylation.
| Electrophile | Relative Reactivity | Advantages | Disadvantages |
| This compound | High | - Activated electrophile due to the electron-withdrawing sulfonate group.- Introduces a functionalized five-membered ring. | - Limited commercial availability.- Potential for ring-opening side reactions. |
| Alkyl Bromides (e.g., 1-bromobutane) | Moderate | - Readily available.- Wide range of structures. | - Less reactive than the sultone.- May require harsher reaction conditions. |
| Epoxides (e.g., propylene oxide) | Moderate to High | - Ring-opening provides a 1,2-difunctionalized product. | - Ring-opening can be non-regioselective.- Can be sensitive to acidic or basic conditions. |
| Other Halo-sultones | Variable | - Reactivity can be tuned by the halogen and ring size. | - Synthetic accessibility may be a challenge. |
Experimental Protocols
Detailed experimental procedures for the reaction of this compound are scarce in publicly available literature. However, a general procedure for nucleophilic substitution can be outlined based on standard organic chemistry practices.
General Procedure for Nucleophilic Substitution on this compound
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium thiophenoxide, piperidine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature. For highly reactive nucleophiles, the addition may be performed at a lower temperature (e.g., 0 °C).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-substituted-1,2-oxathiolane 2,2-dioxide.
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for studying the kinetics of the reaction between this compound and a nucleophile.
Caption: Workflow for a kinetic study of the reaction.
Conclusion
This compound serves as a potent electrophile for the introduction of various functionalities onto a five-membered sultone ring. While detailed mechanistic studies are not widely available, its reactivity is presumed to follow established nucleophilic substitution pathways. The high electrophilicity of the C4 position, enhanced by the adjacent sulfonate group, makes it a more reactive alternative to simple alkyl bromides for certain applications. Further research into the kinetics and stereochemistry of its reactions would provide a more complete understanding of this versatile reagent and expand its utility in synthetic chemistry.
The Strategic Application of 4-Bromo-1,2-oxathiolane 2,2-dioxide in Synthesis: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and drug development, the choice of reagents is a critical decision point, balancing reactivity, selectivity, cost, and safety. 4-Bromo-1,2-oxathiolane 2,2-dioxide, a bifunctional γ-sultone, has emerged as a versatile building block, offering unique synthetic advantages. This guide provides a comprehensive cost-benefit analysis of employing this reagent, comparing its performance with alternative synthetic strategies, supported by experimental data and detailed protocols.
Unveiling the Potential: Properties and Applications of this compound
This compound, also known as 4-bromo-1,3-propane sultone, possesses two key reactive sites: a bromine atom susceptible to nucleophilic displacement and a strained sultone ring that can be opened by nucleophiles. This dual reactivity makes it a valuable precursor for introducing a sulfopropyl group along with an additional functional handle, a property highly sought after in the synthesis of complex molecules.
The sultone moiety itself is recognized in medicinal chemistry as a bioisostere for lactones and is present in various biologically active molecules.[1] Sultones have been investigated for a range of therapeutic activities, including as antiviral and anticancer agents.[2] The incorporation of the sulfonate group can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.
Comparative Analysis: Synthesis of a Key Antiviral Intermediate
To illustrate the cost-benefit profile of this compound, we will examine its hypothetical application in the synthesis of a key intermediate for the antiviral drug Lamivudine, and compare it to a well-established, literature-documented approach. Lamivudine is a cornerstone in the treatment of HIV/AIDS and Hepatitis B.[3]
Scenario: Synthesis of a 4-substituted-1,2-oxathiolane 2,2-dioxide, a potential precursor to the oxathiolane ring system in Lamivudine.
Route A: Hypothetical Approach Using this compound
This proposed route leverages the reactivity of the bromine atom for the introduction of a desired substituent.
Logical Workflow for Route A:
Caption: Hypothetical synthesis using this compound.
Experimental Protocol (Hypothetical):
-
Reaction: Nucleophilic substitution at the C4 position.
-
Reagents: this compound, a suitable nucleophile (e.g., an amine, thiol, or protected hydroxylamine), and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Temperature: Room temperature to gentle heating (e.g., 50 °C).
-
Workup: Aqueous workup followed by extraction and purification by column chromatography.
Cost-Benefit Analysis of Route A:
| Benefits | Costs & Challenges |
| Direct Functionalization: Allows for the direct introduction of a variety of functional groups at the C4 position in a single step. | Reagent Cost: The price of this compound is available "by inquiry only," suggesting it is a specialty chemical with a potentially high cost. For comparison, its parent compound, 1,3-propane sultone, is priced at approximately €134.00 for 100g. The brominated derivative is expected to be significantly more expensive due to additional synthetic steps. |
| High Reactivity: The bromine atom is activated by the electron-withdrawing sulfonyl group, facilitating nucleophilic substitution. | Limited Availability: Not as readily available as more common bifunctional reagents. |
| Versatility: The resulting substituted sultone can be further manipulated through ring-opening reactions. | Safety: Sultones, particularly 1,3-propane sultone, are known to be alkylating agents and are classified as toxic and potentially carcinogenic.[4] Appropriate handling precautions are essential. |
Route B: Established Synthesis of a Lamivudine Intermediate
A widely used industrial synthesis of the oxathiolane core of Lamivudine involves the condensation of L-menthyl glyoxylate with 1,4-dithiane-2,5-diol, followed by a series of transformations.
Experimental Workflow for Route B:
Caption: Established synthesis of a Lamivudine intermediate.
Experimental Protocol (Adapted from Literature):
-
Step 1: Condensation: L-menthyl glyoxylate monohydrate is reacted with 1,4-dithiane-2,5-diol in a suitable solvent like toluene.
-
Step 2: Acetylation: The resulting hydroxyl intermediate is acetylated using acetic anhydride and a base like pyridine or a greener alternative such as sodium bicarbonate.
-
Step 3: Glycosidation: The acetylated intermediate is then coupled with a protected cytosine base in the presence of a Lewis acid to form the N-glycosidic bond.
-
Yield: The overall yield for the formation of the key glycosylated intermediate is reported to be in the range of 21-25%.[1]
Cost-Benefit Analysis of Route B:
| Benefits | Costs & Challenges |
| Well-Established: A proven and scalable industrial process. | Multiple Steps: Requires a multi-step sequence to construct the desired molecule. |
| Readily Available Starting Materials: L-menthol and glyoxylic acid are commodity chemicals. | Moderate Overall Yield: The multi-step nature of the synthesis leads to a lower overall yield compared to a more convergent approach. |
| Stereochemical Control: The use of a chiral auxiliary (L-menthol) allows for good stereocontrol. | Use of Pyridine: Traditional protocols use pyridine, which is a toxic and unpleasant solvent. Greener alternatives are being developed. |
Quantitative Data Summary
| Parameter | Route A (Hypothetical) | Route B (Established) |
| Number of Steps | 1 (for functionalization) | 3+ |
| Potential Yield | Potentially high for a single step | ~21-25% overall |
| Starting Material Cost | High (specialty chemical) | Low (commodity chemicals) |
| Reagent Safety | Requires handling of a potent alkylating agent | Involves standard laboratory reagents, though some can be hazardous (e.g., pyridine) |
Conclusion and Future Outlook
The cost-benefit analysis reveals a trade-off between the elegance and efficiency of a direct functionalization approach using this compound and the well-established, albeit more lengthy, route utilizing commodity chemicals.
For research and development purposes, where novel analogues are being explored, the use of this compound could offer a significant advantage in terms of speed and versatility, allowing for the rapid generation of a library of compounds from a common intermediate. The higher cost of the reagent may be justifiable in this context.
For large-scale manufacturing of a specific target molecule like Lamivudine, the established multi-step synthesis from inexpensive starting materials is currently the more economically viable option, despite its lower overall yield.
The development of more cost-effective and safer methods for the synthesis of functionalized sultones like this compound could shift this balance, making them more attractive for industrial applications. Further research into the catalytic and asymmetric synthesis of these valuable building blocks is warranted. Ultimately, the choice of synthetic route will depend on the specific goals of the project, balancing the need for speed and novelty against the economic realities of large-scale production.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS: 189756-89-6), a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust, mists, or vapors.[1][2] In the event of a spill, evacuate personnel to a safe area, remove all sources of ignition, and use spark-proof tools for containment and cleanup.[1][2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional chemical waste management services. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Waste Collection and Storage :
-
Engage a Licensed Chemical Destruction Plant :
-
Disposal of Contaminated Packaging :
-
Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
If recycling is not feasible, the packaging should be punctured to prevent reuse and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[1]
-
-
Consult Local, State, and Federal Regulations :
-
It is crucial to consult and adhere to all local, state, and federal regulations concerning the disposal of this chemical.[3]
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Bromo-1,2-oxathiolane 2,2-dioxide
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for the handling of 4-Bromo-1,2-oxathiolane 2,2-dioxide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1][2] A face shield should be used in situations with a risk of splashing or explosion. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1][2] A lab coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Hand Protection | Chemical impermeable gloves must be worn.[1][2] Nitrile or neoprene gloves are generally recommended for handling a broad range of chemicals.[3][4] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2] A respiratory protection program should be in place. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1][2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Disposal:
-
Dispose of the chemical waste in suitable, closed containers.[1][2]
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
For brominated organic compounds, incineration at a licensed hazardous waste disposal facility is a common and effective disposal method.[5][6] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can also be a viable option for liquid waste streams.[5]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) with a suitable solvent.[1]
-
After thorough cleaning, the containers may be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[1]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Consult a doctor. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[1][2]
-
Ventilate: Ensure the area is well-ventilated, keeping people upwind of the spill.[1][2]
-
Contain: Prevent further spread of the spill using inert absorbent materials.
-
Personal Protection: Wear the appropriate PPE as outlined above.[1][2]
-
Clean-up: Collect the spilled material and absorbent in a suitable, closed container for disposal.[1][2] Use spark-proof tools.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Safe Handling of this compound
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide [droppe.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. idealresponse.co.uk [idealresponse.co.uk]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
